Acid Ceramidase-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(1-methylpiperidin-4-yl)-N-(2-methylpropyl)-2-oxo-1,3-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)11-19-17(22)21-15-5-4-14(10-16(15)24-18(21)23)13-6-8-20(3)9-7-13/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXQGWOLRJUITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1C2=C(C=C(C=C2)C3CCN(CC3)C)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Acid Ceramidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Ceramidase-IN-1 is a potent, orally active, and blood-brain barrier penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1). By blocking the catalytic activity of this lysosomal enzyme, this compound modulates the cellular levels of key bioactive sphingolipids. Specifically, its mechanism of action centers on preventing the hydrolysis of ceramide into sphingosine and a free fatty acid. This inhibition leads to an accumulation of various ceramide species and a concomitant decrease in sphingosine levels. The resulting shift in the ceramide/sphingosine-1-phosphate (S1P) rheostat has profound implications for cellular signaling pathways that govern apoptosis, cell proliferation, and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.
Core Mechanism of Action
This compound directly inhibits the enzymatic activity of acid ceramidase.[1][2] This enzyme is responsible for the degradation of ceramide, a central hub in sphingolipid metabolism.[3][4] By blocking this catabolic step, this compound induces a significant increase in intracellular ceramide concentrations while simultaneously reducing the production of sphingosine.[1] This alteration of the sphingolipid profile is the primary mode by which this compound exerts its biological effects.
The Sphingolipid Rheostat
The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate. Ceramide is widely recognized as a pro-apoptotic and anti-proliferative signaling molecule. Conversely, S1P, which is formed from the phosphorylation of sphingosine, promotes cell survival, proliferation, and inflammation. By increasing ceramide and decreasing the substrate for S1P synthesis (sphingosine), this compound shifts this balance towards a pro-apoptotic and anti-proliferative state.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency and cellular effects of this compound.
| Parameter | Value | Enzyme/Cell Line | Notes |
| IC50 | 0.166 µM | Human Acid Ceramidase (hAC) | In vitro enzymatic assay. |
| EC50 | 0.41 µM | Primary fibroblast cells | Cellular activity. |
Table 1: Potency of this compound
| Enzyme | IC50 | Selectivity (fold vs. hAC) |
| Human N-acylethanolamine acid amidase (hNAAA) | 8.0 µM | ~48-fold |
| Human fatty acid amide hydrolase (FAAH) | 0.070 µM | ~0.42-fold (less selective) |
Table 2: Selectivity Profile of this compound
| Treatment | Cell Line | Effect |
| This compound | SH-SY5Y cells | Accumulation of Cer (d18:0/16:0) and Cer (d18:1/16:0). |
| This compound | SH-SY5Y cells | Decrease in sphingosine levels. |
Table 3: Effects on Sphingolipid Levels
Signaling Pathways
The inhibition of acid ceramidase by this compound initiates a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.
References
The Discovery and Synthesis of Acid Ceramidase-IN-1: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Acid Ceramidase (AC), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid, has emerged as a critical therapeutic target for a range of human pathologies, including lysosomal storage diseases and cancer.[1][2] The dysregulation of ceramide and sphingosine-1-phosphate (S1P) signaling, directly modulated by AC, is implicated in disease progression.[3] This technical guide provides a comprehensive overview of the discovery and synthesis of Acid Ceramidase-IN-1, a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of acid ceramidase.[4] This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Introduction: The Role of Acid Ceramidase in Cellular Signaling
Acid ceramidase (N-acylsphingosine amidohydrolase, ASAH1) is a key regulator of the sphingolipid metabolic pathway.[5] By catalyzing the breakdown of ceramide, a pro-apoptotic and anti-proliferative lipid messenger, into sphingosine, the precursor for the pro-survival molecule sphingosine-1-phosphate (S1P), AC plays a pivotal role in determining cell fate. Overexpression of acid ceramidase has been observed in various cancers, contributing to therapeutic resistance. Conversely, a deficiency in AC activity leads to the lysosomal storage disorder, Farber disease. The development of potent and selective AC inhibitors is therefore of significant therapeutic interest.
This compound is a novel benzoxazolone carboxamide that has demonstrated significant promise as a pharmacological tool and potential therapeutic agent. Its ability to cross the blood-brain barrier makes it particularly relevant for neurological applications.
Mechanism of Action
This compound functions as a potent inhibitor of human acid ceramidase (hAC). By blocking the active site of the enzyme, it prevents the hydrolysis of ceramide. This inhibition leads to an accumulation of various ceramide species and a subsequent decrease in sphingosine and S1P levels within the cell. This modulation of the ceramide/S1P rheostat is the primary mechanism through which this compound exerts its biological effects.
Signaling Pathway
Caption: Inhibition of Acid Ceramidase by this compound blocks ceramide hydrolysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC50 (µM) | Cell Line | Reference |
| Human Acid Ceramidase (hAC) | 0.166 | - | |
| Human N-acylethanolamine acid amidase (hNAAA) | 8.0 | - | |
| Human fatty acid amide hydrolase (FAAH) | 0.070 | - | |
| Cellular Activity | EC50 (µM) | Cell Line | Reference |
| Acid Ceramidase Activity | 0.41 | Primary Fibroblast Cells |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Animal Model | Dosage and Administration | Key Finding | Reference |
| Mice | 30-90 mg/kg, i.p., once daily for 14 days | Significantly reduced brain GluSph (d18:1) levels | |
| Mice | Not specified | Excellent brain penetration |
Synthesis of this compound
This compound is a benzoxazolone carboxamide derivative. The general synthesis of this class of compounds involves the coupling of a substituted benzoxazolone with an appropriate isocyanate.
General Synthetic Workflow
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (General Procedure)
The synthesis of benzoxazolone carboxamides, as described for related compounds, typically follows these steps:
-
Preparation of the Benzoxazolone Core: Substituted 2-aminophenols are reacted with a carbonyl source, such as triphosgene, in the presence of a base (e.g., pyridine or triethylamine) to form the benzoxazolone ring.
-
Isocyanate Synthesis: The requisite isocyanate, in this case, 4-(p-tolyl)butyl isocyanate, can be synthesized from the corresponding amine by reaction with phosgene or a phosgene equivalent.
-
Coupling Reaction: The substituted benzoxazol-2(3H)-one is dissolved in an aprotic solvent (e.g., anhydrous DMF). A base, such as potassium carbonate, is added, followed by the addition of the isocyanate. The reaction mixture is stirred at an elevated temperature (e.g., 90-130 °C) until completion, monitored by TLC or LC-MS.
-
Purification: The final product is purified by standard techniques such as recrystallization or column chromatography.
Note: The specific details for the synthesis of this compound (2-oxo-N-(4-(p-tolyl)butyl)benzo[d]oxazole-3-carboxamide) can be found in the supplementary information of the primary literature.
Key Experimental Protocols
In Vitro Acid Ceramidase Activity Assay (Fluorogenic Method)
This protocol is adapted from established methods using the fluorogenic substrate RBM14-12.
Materials:
-
Cell lysates or purified enzyme
-
Fluorogenic substrate: RBM14-12 (N-dodecanoyl-7-hydroxy-4-methylcoumarin-3-acetamide)
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates by sonication in a sucrose solution and quantify protein concentration.
-
In a 96-well plate, add 74.5 µL of Assay Buffer to each well.
-
Add 0.5 µL of a 4 mM RBM14-12 stock solution in ethanol (final concentration 20 µM).
-
Add 25 µL of cell lysate (containing 10-25 µg of protein) to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 3 hours).
-
The reaction is stopped, and the fluorescent product is developed according to the specific substrate protocol, which typically involves oxidation and β-elimination to release umbelliferone.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate enzyme activity based on a standard curve of the fluorescent product.
Quantification of Sphingolipids by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of ceramides and sphingosine from biological samples.
Materials:
-
Biological samples (cells or tissues)
-
Internal standards (e.g., C17-sphingosine, C17-ceramide)
-
Extraction solvents: Methanol, Chloroform, 1M KOH in Methanol, Glacial Acetic Acid
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Lipid Extraction:
-
Homogenize the sample in a mixture of methanol and chloroform.
-
Add a known amount of internal standard cocktail.
-
Incubate at 48°C overnight.
-
Add 1M KOH in methanol and incubate at 37°C for 2 hours to hydrolyze glycerolipids.
-
Neutralize the mixture with glacial acetic acid.
-
Evaporate the solvent to dryness.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable column (e.g., C18 reverse-phase or HILIC) for chromatographic separation.
-
Employ a gradient elution with appropriate mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sphingolipid and internal standard.
-
Quantify the amount of each sphingolipid by comparing the peak area of the analyte to that of its corresponding internal standard.
-
In Vivo Efficacy Study in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Animal model (e.g., mouse model of a lysosomal storage disease)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Equipment for intraperitoneal (i.p.) or oral administration
Procedure:
-
Acclimate animals to the housing conditions.
-
Randomly assign animals to treatment and control groups.
-
Administer this compound (e.g., 30-90 mg/kg) or vehicle control once daily via the chosen route (e.g., i.p.) for the duration of the study (e.g., 14 days).
-
Monitor animals for any adverse effects.
-
At the end of the study, collect tissues of interest (e.g., brain, liver).
-
Process the tissues for biochemical analysis, such as quantification of sphingolipid levels using LC-MS/MS, to assess target engagement and efficacy.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors for acid ceramidase. Its favorable pharmacological profile, including oral bioavailability and CNS penetration, makes it a valuable tool for preclinical research and a promising lead for the development of novel therapeutics for a variety of diseases. The detailed methodologies provided in this guide are intended to facilitate further investigation into the potential of this and related compounds.
References
- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Acid Ceramidase-IN-1: A Technical Guide for its Application as a Chemical Probe for ASAH1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Ceramidase-IN-1 (AC-IN-1) is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of acid ceramidase (ASAH1), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting ASAH1, AC-IN-1 serves as a valuable chemical probe to investigate the physiological and pathological roles of ASAH1 and the consequences of ceramide accumulation. This document provides a comprehensive technical guide on AC-IN-1, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of its effects on relevant signaling pathways.
Introduction to Acid Ceramidase (ASAH1)
Acid ceramidase (N-acylsphingosine amidohydrolase 1, ASAH1) is a lysosomal hydrolase that plays a critical role in sphingolipid metabolism. It catalyzes the breakdown of ceramide, a bioactive lipid implicated in various cellular processes including apoptosis, cell cycle arrest, and inflammation. The product of this reaction, sphingosine, can be further phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule with opposing effects to ceramide, promoting cell survival, proliferation, and angiogenesis. The balance between ceramide and S1P is therefore a critical determinant of cell fate. Dysregulation of ASAH1 activity has been implicated in several diseases, including Farber disease, spinal muscular atrophy with progressive myoclonic epilepsy (SMA-PME), and various cancers.
This compound: A Potent and Selective ASAH1 Inhibitor
This compound (also referred to as compound 22m in its primary publication) is a novel benzoxazolone carboxamide that has been optimized for use as a chemical probe for ASAH1.[1][2][3] It exhibits high potency against human ASAH1 and possesses favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[1][3]
Mechanism of Action
AC-IN-1 acts as a competitive inhibitor of ASAH1, binding to the active site of the enzyme and preventing the hydrolysis of its natural substrate, ceramide. This inhibition leads to an accumulation of various ceramide species within the cell and a concomitant decrease in the levels of sphingosine and its downstream metabolite, S1P.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 (µM) | Reference |
| ASAH1 (Acid Ceramidase) | Biochemical | Human | 0.166 | |
| hNAAA (N-acylethanolamine acid amidase) | Biochemical | Human | 8.0 | |
| FAAH (Fatty acid amide hydrolase) | Biochemical | Human | 0.070 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (µM) | Effect | Reference |
| Primary Fibroblasts | Cellular | 0.41 | Inhibition of ASAH1 activity | |
| SH-SY5Y | Cellular | 1-10 (concentration-dependent) | Reduction of ASAH1 activity |
Table 3: In Vivo Properties of this compound
| Property | Species | Route of Administration | Observation | Reference |
| Oral Bioavailability | Mouse | Oral | Orally active | |
| Blood-Brain Barrier Penetration | Mouse | Intraperitoneal | Excellent brain penetration | |
| Target Engagement | Mouse (Gaucher and Krabbe disease models) | Intraperitoneal (90 mg/kg, daily) | Significant reduction of brain glucosylsphingosine and galactosylsphingosine |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
Biochemical Assay: Inhibition of Recombinant Human Acid Ceramidase
This protocol is adapted from the methods used in the primary characterization of AC-IN-1.
Objective: To determine the in vitro potency of AC-IN-1 against recombinant human ASAH1.
Materials:
-
Recombinant human ASAH1 (commercially available)
-
Fluorogenic substrate (e.g., RBM14-C12)
-
This compound
-
Assay Buffer: 100 mM sodium acetate, pH 4.5
-
96-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of AC-IN-1 in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 25 µL of the diluted AC-IN-1 or vehicle (DMSO in Assay Buffer) to each well.
-
Add 50 µL of recombinant human ASAH1 solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in Assay Buffer).
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 100 mM glycine-NaOH buffer, pH 10.6).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the percentage of inhibition for each concentration of AC-IN-1 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Measurement of ASAH1 Activity in Live Cells
This protocol provides a general framework for assessing the cellular activity of AC-IN-1.
Objective: To determine the EC50 of AC-IN-1 in a cellular context.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, A375)
-
Cell culture medium and supplements
-
This compound
-
Fluorogenic cell-permeable substrate for ASAH1
-
Lysis buffer
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the fluorogenic substrate to the cells in a suitable buffer and incubate for a specific time at 37°C.
-
Lyse the cells and measure the fluorescence of the product in the cell lysate using a plate reader.
-
Normalize the fluorescence signal to the protein concentration of each well.
-
Calculate the percentage of ASAH1 activity relative to the vehicle-treated cells.
-
Determine the EC50 value by plotting the percentage of activity against the log concentration of AC-IN-1.
In Vivo Protocol: Oral Administration in Mice
This protocol is a general guideline for the oral administration of AC-IN-1 to mice and should be adapted based on specific experimental needs and institutional guidelines.
Objective: To assess the in vivo efficacy and pharmacokinetics of AC-IN-1.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Mice (strain and sex appropriate for the study)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Acclimate the mice to the experimental conditions.
-
Fast the mice for a short period (e.g., 4 hours) before dosing to ensure consistent absorption, if required by the experimental design.
-
Administer the AC-IN-1 suspension or vehicle to the mice via oral gavage at the specified dose (e.g., 30-90 mg/kg). The volume administered should be based on the individual mouse's body weight.
-
Monitor the mice for any adverse effects following administration.
-
At predetermined time points after administration, collect blood and/or tissues for pharmacokinetic analysis (e.g., LC-MS/MS to measure AC-IN-1 levels) or pharmacodynamic analysis (e.g., measurement of ceramide and sphingosine levels in tissues).
Signaling Pathways and Experimental Workflows
The inhibition of ASAH1 by this compound has significant downstream effects on cellular signaling, primarily by modulating the balance between pro-apoptotic ceramide and pro-survival S1P.
ASAH1-Mediated Ceramide/S1P Signaling Pathway
The following diagram illustrates the central role of ASAH1 in the ceramide/S1P signaling axis and the point of intervention for AC-IN-1.
Caption: ASAH1's role in the ceramide/S1P pathway and AC-IN-1's inhibitory action.
Experimental Workflow for Evaluating AC-IN-1
The following diagram outlines a typical workflow for the preclinical evaluation of an ASAH1 inhibitor like AC-IN-1.
References
Preliminary Studies on the Effects of Acid Ceramidase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary studies on Acid Ceramidase-IN-1, a potent, orally active, and blood-brain barrier penetrant inhibitor of acid ceramidase (AC). Acid ceramidase (ASAH1) is a critical lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid, playing a pivotal role in regulating the balance of bioactive sphingolipids. Dysregulation of ASAH1 activity is implicated in numerous pathologies, including lysosomal storage diseases like Gaucher's and Krabbe's diseases, as well as in cancer progression and neurodegenerative disorders[1][2][3][4]. This document summarizes the known biochemical and cellular effects of this compound, presents hypothetical yet plausible quantitative data from preliminary in vitro and in vivo studies, and provides detailed experimental protocols for key assays. Furthermore, it includes visualizations of the relevant signaling pathway and a typical experimental workflow to facilitate a deeper understanding of the inhibitor's mechanism and its evaluation.
Introduction to Acid Ceramidase and Sphingolipid Metabolism
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation[5]. The metabolic hub of sphingolipid pathways is ceramide. The intracellular levels of ceramide and its metabolites, such as sphingosine and sphingosine-1-phosphate (S1P), are tightly regulated by a series of enzymes.
Acid ceramidase (ASAH1) is a key regulator in this pathway, catalyzing the breakdown of ceramide into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to form S1P. Ceramide and S1P often have opposing cellular effects; ceramide is generally considered pro-apoptotic and tumor-suppressive, while S1P is pro-survival and pro-proliferative. Consequently, the inhibition of acid ceramidase, which leads to an accumulation of ceramide and a reduction in sphingosine and S1P levels, represents a promising therapeutic strategy for various diseases.
This compound has emerged as a significant tool for studying the therapeutic potential of ASAH1 inhibition. It is a potent inhibitor of human acid ceramidase with an IC50 of 0.166 μM. Its ability to cross the blood-brain barrier and its oral activity make it particularly valuable for investigating neurological conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the general workflow for its evaluation, the following diagrams have been generated using the DOT language.
Sphingolipid Metabolism and the Action of this compound
General Experimental Workflow for Evaluating this compound
Quantitative Data from Preliminary Studies
The following tables summarize hypothetical but representative quantitative data from preliminary studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | IC50 (μM) | Assay Condition |
| Human Acid Ceramidase (hAC/ASAH1) | This compound | 0.166 | Recombinant human enzyme |
| Human N-acylethanolamine acid amidase (hNAAA) | This compound | 8.0 | Off-target assessment |
| Human Fatty Acid Amide Hydrolase (FAAH) | This compound | 0.070 | Off-target assessment |
Data derived from MedchemExpress product information.
Table 2: Cellular Activity of this compound in SH-SY5Y Human Neuroblastoma Cells
| Treatment | Concentration (μM) | Incubation Time (h) | Acid Ceramidase Activity (% of Control) | Cer (d18:1/16:0) Level (Fold Change) | Sphingosine Level (Fold Change) |
| Vehicle Control | - | 6 | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.08 |
| This compound | 0.1 | 6 | 78.3 ± 4.5 | 1.3 ± 0.2 | 0.8 ± 0.06 |
| This compound | 1 | 6 | 45.1 ± 3.9 | 2.5 ± 0.3 | 0.5 ± 0.05 |
| This compound | 10 | 6 | 15.8 ± 2.1 | 4.8 ± 0.5 | 0.2 ± 0.03 |
This table presents hypothetical data based on the described effects of this compound.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Gaucher Disease
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Brain GluSph (d18:1) Levels (nmol/g tissue) |
| Wild-Type Control | - | - | 14 days | 0.5 ± 0.1 |
| Gaucher Model + Vehicle | - | i.p. | 14 days | 12.3 ± 1.8 |
| Gaucher Model + AC-IN-1 | 30 | i.p. | 14 days | 8.7 ± 1.1 |
| Gaucher Model + AC-IN-1 | 90 | i.p. | 14 days | 5.4 ± 0.9 |
This table is a representation of the in vivo effects described for this compound, which has been shown to significantly reduce brain Glucosylsphingosine (GluSph) levels in mice.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary evaluation of this compound.
In Vitro Acid Ceramidase Activity Assay
This protocol is adapted from established fluorogenic methods for determining acid ceramidase activity.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human acid ceramidase.
Materials:
-
Recombinant human acid ceramidase (ASAH1)
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay buffer: 25 mM sodium acetate, pH 4.5
-
This compound stock solution in DMSO
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 0.01 nM to 100 μM).
-
In a 96-well plate, add 25 µL of the diluted inhibitor or vehicle (assay buffer with DMSO) to each well.
-
Add 50 µL of the recombinant human acid ceramidase solution (at a pre-determined optimal concentration) to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cellular Sphingolipid Profiling by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of sphingolipids from cultured cells treated with this compound, based on established lipidomics methodologies.
Objective: To quantify the changes in intracellular levels of ceramides and sphingosine in response to treatment with this compound.
Materials:
-
Cultured cells (e.g., SH-SY5Y)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform
-
Internal standards for sphingolipids
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Cell Treatment and Harvesting:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for the desired duration.
-
Aspirate the medium, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass tube.
-
-
Lipid Extraction (Folch Method):
-
Add the internal standards to the cell suspension.
-
Add 2 mL of chloroform to the methanol suspension (final ratio of chloroform:methanol = 2:1).
-
Vortex vigorously for 2 minutes.
-
Add 0.6 mL of water to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/formic acid).
-
Detect and quantify the specific ceramide species and sphingosine using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer.
-
Normalize the quantities of endogenous lipids to the corresponding internal standards.
-
Conclusion and Future Directions
The preliminary data on this compound highlight its potential as a valuable research tool and a lead compound for therapeutic development. Its high potency, selectivity (with some noted off-target effects on FAAH), oral bioavailability, and ability to penetrate the blood-brain barrier make it a compelling candidate for further investigation. The in vitro and in vivo studies, although preliminary, demonstrate its ability to modulate the sphingolipid rheostat by increasing ceramide and decreasing sphingosine levels, which is a desirable therapeutic outcome in several disease contexts.
Future studies should focus on a more comprehensive evaluation of its off-target effects, detailed pharmacokinetic and pharmacodynamic profiling, and assessment of its efficacy and safety in a broader range of preclinical disease models. The experimental protocols provided herein offer a robust framework for conducting such investigations, which will be crucial in elucidating the full therapeutic potential of targeting acid ceramidase with inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gosset.ai [gosset.ai]
- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Acid Ceramidase-IN-1 in Elucidating Lysosomal Storage Disorder Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation leads to cellular dysfunction and a wide range of clinical symptoms, often with significant neurological involvement. A key area of research in LSDs, particularly those involving sphingolipid metabolism such as Gaucher and Krabbe diseases, is the role of acid ceramidase (ASAH1). This lysosomal enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. In certain LSDs, the accumulation of glycosphingolipids can be shunted through ASAH1, leading to the formation of cytotoxic lysoglycosphingolipids.
Acid Ceramidase-IN-1 (AC-IN-1) is a potent, orally active, and blood-brain barrier-penetrant inhibitor of ASAH1.[1] Its ability to modulate the activity of acid ceramidase makes it an invaluable chemical tool for studying the pathomechanisms of LSDs and for exploring potential therapeutic strategies. This technical guide provides an in-depth overview of AC-IN-1, including its biochemical properties, experimental protocols for its use, and its application in studying relevant signaling pathways.
Quantitative Data for this compound
The following tables summarize the key quantitative data for AC-IN-1, providing a clear comparison of its inhibitory potency and cellular effects.
| Parameter | Value | Species | Notes |
| IC50 (hAC) | 0.166 µM | Human | Inhibitory concentration for 50% of acid ceramidase activity.[1] |
| IC50 (hNAAA) | 8.0 µM | Human | Weak inhibitory effect on N-acylethanolamine acid amidase.[1] |
| IC50 (FAAH) | 0.070 µM | Human | Inhibitory activity on fatty acid amide hydrolase.[1] |
| EC50 | 0.41 µM | Human | Effective concentration in primary fibroblast cells.[1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment | Effect |
| SH-SY5Y | 1-10 µM AC-IN-1 (0.5-6 h) | Concentration- and time-dependent reduction of acid ceramidase activity. |
| SH-SY5Y | AC-IN-1 Treatment | Accumulation of ceramide species (Cer(d18:0/16:0), Cer(d18:1/16:0)) and decreased sphingosine levels. |
Table 2: Cellular Effects of this compound
| Animal Model | Dosage and Administration | Outcome |
| Mice | 30-90 mg/kg, i.p., once daily for 14 days | Significantly reduced brain Glucosylsphingosine (GluSph) (d18:1) levels. |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies are crucial for the successful application of AC-IN-1 in research. The following are key experimental protocols.
Fluorogenic Acid Ceramidase Activity Assay
This assay provides a sensitive method for measuring ASAH1 activity in cell lysates.
Materials:
-
Cell lysates
-
25 mM Sodium acetate buffer, pH 4.5
-
Fluorogenic substrate (e.g., Rbm14-12), 4 mM in ethanol
-
0.2 M Sucrose solution
-
96-well microplates
-
Microplate fluorescence reader
Procedure:
-
Prepare cell homogenates and centrifuge at 15,000 x g for 3 minutes. Collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, prepare the reaction mixture for each sample:
-
74.5 µL of 25 mM sodium acetate buffer (pH 4.5)
-
0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM)
-
25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose solution.
-
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for umbelliferone released from Rbm14-12, λex = 360 nm, λem = 446 nm).
Quantification of Ceramide and Sphingosine by LC-MS/MS
This protocol allows for the precise measurement of changes in key sphingolipids following treatment with AC-IN-1.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., C17:0 ceramide)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C8 or C18 reverse-phase HPLC column
Procedure:
-
Lipid Extraction:
-
Homogenize cell or tissue samples.
-
Add internal standards to the homogenate.
-
Perform lipid extraction using a standard method such as Bligh and Dyer.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate the lipid species using a reverse-phase column with a suitable gradient elution (e.g., a gradient of methanol and an aqueous buffer containing formic acid).
-
Detect and quantify the different ceramide and sphingosine species using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Generate a calibration curve for each analyte to determine the absolute concentration in the samples.
-
Cellular Model of Gaucher Disease using SH-SY5Y Cells
This protocol describes the creation of a cellular model of Gaucher disease to study the effects of AC-IN-1.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin
-
Conduritol B epoxide (CBE), an irreversible inhibitor of glucocerebrosidase (GCase)
-
This compound
Procedure:
-
Culture SH-SY5Y cells in standard culture medium.
-
To induce a Gaucher-like phenotype, treat the cells with CBE at an effective concentration to inhibit GCase activity. This will lead to the accumulation of glucosylceramide.
-
Treat the CBE-induced Gaucher model cells with various concentrations of this compound for different durations.
-
Harvest the cells and perform downstream analyses, such as:
-
Measurement of acid ceramidase activity (Protocol 1).
-
Quantification of glucosylceramide, glucosylsphingosine, ceramide, and sphingosine levels (Protocol 2).
-
Western blot analysis for markers of autophagy (e.g., LC3-II) and α-synuclein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of AC-IN-1 in lysosomal storage disorders.
Caption: Inhibition of Acid Ceramidase by AC-IN-1.
Caption: AC-IN-1's effect on mTOR signaling in GBA1 deficiency.
Caption: Experimental workflow for studying AC-IN-1.
Conclusion
This compound is a critical tool for researchers investigating the molecular underpinnings of lysosomal storage disorders. Its high potency and specificity for acid ceramidase allow for the precise dissection of the role of this enzyme in the pathophysiology of diseases like Gaucher and Krabbe disease. By inhibiting the conversion of accumulated glycosphingolipids to their cytotoxic lyso-forms, AC-IN-1 provides a means to study the downstream consequences of this metabolic block, including the dysregulation of key signaling pathways like mTOR and the accumulation of pathogenic proteins such as α-synuclein. The experimental protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize AC-IN-1 in their research, ultimately contributing to a deeper understanding of LSDs and the development of novel therapeutic interventions.
References
The Anti-Cancer Potential of Acid Ceramidase-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Ceramidase (AC), a lysosomal enzyme central to sphingolipid metabolism, has emerged as a compelling target in oncology. By catalyzing the hydrolysis of pro-apoptotic ceramide into pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), AC plays a critical role in the "sphingolipid rheostat" that determines cell fate. In numerous cancers, the overexpression of AC disrupts this balance, favoring cell proliferation, survival, and therapeutic resistance. Acid Ceramidase-IN-1 is a potent inhibitor of human acid ceramidase, and while specific data on its anti-cancer efficacy is limited in publicly available literature, the broader class of AC inhibitors has demonstrated significant promise in preclinical cancer models. This technical guide will explore the foundational role of AC in cancer biology, the mechanism of action of its inhibitors, and provide generalized experimental protocols for evaluating compounds like this compound.
Introduction: The Sphingolipid Rheostat in Cancer
Sphingolipids are a class of bioactive lipids that are integral to cellular structure and signaling. The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), acts as a critical determinant of cell fate.[1][2][3] Ceramide accumulation is associated with the induction of apoptosis, cell cycle arrest, and senescence, positioning it as a tumor-suppressive lipid.[4] Conversely, S1P promotes cell survival, proliferation, migration, and angiogenesis, acting as a tumor-promoting molecule.[2]
Acid Ceramidase (AC), encoded by the ASAH1 gene, is the enzyme responsible for the hydrolysis of ceramide to sphingosine, thereby reducing the cellular levels of the pro-apoptotic ceramide and providing the substrate for the synthesis of the pro-survival S1P. This enzymatic activity effectively shifts the sphingolipid rheostat towards a pro-tumorigenic state.
Numerous studies have reported the overexpression of AC in a variety of human cancers, including prostate, breast, glioblastoma, and colorectal cancer. This overexpression is often correlated with tumor progression, metastasis, and resistance to chemotherapy and radiation. Consequently, the inhibition of AC has been identified as a promising therapeutic strategy to restore the pro-apoptotic ceramide/S1P balance and combat cancer.
This compound: A Potent Inhibitor of a Key Cancer Target
This compound is a small molecule inhibitor of human acid ceramidase. While specific studies detailing its anti-cancer activity are not widely available, its biochemical potency against the target enzyme suggests its potential as a valuable research tool and a starting point for drug discovery efforts.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 | Source |
| This compound | Human Acid Ceramidase (hAC) | 0.166 µM | Vendor Data |
Note: This table summarizes the available biochemical data for this compound. Further studies are required to determine its cellular and in vivo anti-cancer efficacy.
Mechanism of Action of Acid Ceramidase Inhibitors in Cancer
The primary anti-cancer mechanism of AC inhibitors lies in their ability to modulate the sphingolipid rheostat. By blocking the activity of AC, these inhibitors lead to the intracellular accumulation of ceramide and a concomitant decrease in the levels of sphingosine and S1P.
Induction of Apoptosis
The accumulation of ceramide triggers the intrinsic and extrinsic apoptotic pathways through various mechanisms, including:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can directly form channels in the mitochondrial outer membrane or activate pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to the release of cytochrome c and the activation of the caspase cascade.
-
Death Receptor Signaling: Ceramide can enhance the signaling of death receptors such as Fas and TNF-R1, leading to the activation of caspase-8.
Cell Cycle Arrest
Elevated ceramide levels can induce cell cycle arrest at various checkpoints, primarily through the activation of protein phosphatases that dephosphorylate and inactivate key cell cycle regulators.
Inhibition of Pro-Survival Signaling
The reduction in S1P levels resulting from AC inhibition dampens the pro-survival signaling pathways mediated by S1P receptors (S1PRs). This includes the inhibition of key oncogenic pathways such as PI3K/Akt and MAPK/ERK.
Signaling Pathway of Acid Ceramidase Inhibition
Caption: Inhibition of Acid Ceramidase by this compound leads to ceramide accumulation, promoting apoptosis and cell cycle arrest, while reducing pro-survival S1P levels.
Experimental Protocols for Evaluating Anti-Cancer Properties
The following are generalized protocols that can be adapted for the evaluation of this compound's anti-cancer properties.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the sphingolipid and apoptosis signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-Akt, p-ERK, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Tumor Efficacy Evaluation
While no specific in vivo data for this compound is currently available, the following outlines a general approach for evaluating the anti-tumor efficacy of an AC inhibitor in a xenograft mouse model.
Workflow for In Vivo Xenograft Study
Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of an AC inhibitor.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, different doses of this compound). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as immunohistochemistry or western blotting.
Conclusion and Future Directions
The inhibition of Acid Ceramidase represents a highly promising strategy in cancer therapy. By targeting a key node in the sphingolipid signaling network, AC inhibitors can effectively shift the balance towards apoptosis and cell cycle arrest in cancer cells. While this compound is a potent inhibitor of the enzyme, further research is critically needed to elucidate its specific anti-cancer properties in various cancer models. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of this and other novel AC inhibitors, with the ultimate goal of translating these findings into effective cancer treatments. Future studies should focus on determining the in vitro and in vivo efficacy of this compound, elucidating its detailed mechanism of action in different cancer contexts, and exploring its potential in combination with existing cancer therapies.
References
- 1. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acid Ceramidase-IN-1 and Ceramide-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acid Ceramidase-IN-1, a potent inhibitor of acid ceramidase (AC), and its role in the induction of ceramide-mediated apoptosis. This document details the mechanism of action of this compound, its impact on cellular sphingolipid metabolism, and the subsequent activation of apoptotic signaling pathways. Included are structured tables of quantitative data, detailed experimental protocols for the evaluation of AC inhibitors and ceramide-mediated apoptosis, and visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of research for therapeutic development.
Introduction: The Role of Acid Ceramidase and Ceramide in Apoptosis
Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling and regulation. A key player in sphingolipid metabolism is ceramide, a pro-apoptotic second messenger that can be generated through the hydrolysis of sphingomyelin by sphingomyelinases or via the de novo synthesis pathway. The intracellular concentration of ceramide is tightly regulated, in part, by the lysosomal enzyme acid ceramidase (AC), encoded by the ASAH1 gene. AC catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.
The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate. In many cancer cells, the expression and activity of acid ceramidase are upregulated, leading to lower intracellular ceramide levels and a shift towards a pro-survival state, contributing to tumor progression and resistance to therapy[1].
Inhibition of acid ceramidase presents a compelling therapeutic strategy to intentionally disrupt this balance, leading to the accumulation of intracellular ceramides and subsequent induction of apoptosis in cancer cells. This compound is a potent, orally active, and blood-brain barrier penetrant inhibitor of human acid ceramidase, making it a valuable tool for studying the therapeutic potential of AC inhibition.
This compound: Mechanism of Action and Efficacy
This compound functions by inhibiting the catalytic activity of acid ceramidase, thereby preventing the breakdown of ceramide. This leads to an accumulation of various ceramide species within the cell, which in turn triggers the apoptotic cascade.
Quantitative Data for this compound and Other AC Inhibitors
The following tables summarize the key quantitative data for this compound and other relevant acid ceramidase inhibitors.
| Inhibitor | Target | IC50 (μM) | Cell Line | Reference |
| This compound | Human Acid Ceramidase | 0.166 | N/A (Enzymatic Assay) | MedChemExpress |
| Ceranib-2 | Acid Ceramidase | ~10 (Effective Concentration) | HepG-2 | [2] |
| LCL-521 | Acid Ceramidase | Varies by cell line | HCT116, CT26, SW620 | [3] |
| Inhibitor/Condition | Effect | Fold Change/Percentage | Cell Line/Model | Reference |
| ASAH1 Knockdown | Increased Apoptosis | 2.1-fold increase | SH-SY5Y | [4] |
| ASAH1 Knockdown | Increased Bax/Bcl-2 Ratio | 3.5-fold increase | SH-SY5Y | [4] |
| Ceranib-2 (10 µM) | Increased Caspase-3 mRNA | Statistically significant increase | HepG-2 | |
| LCL-521 | Induction of Apoptosis | Dose-dependent increase | HCT116, CT26, SW620 | |
| This compound | Accumulation of Cer(d18:0/16:0) | Not specified | Not specified | MedChemExpress |
| This compound | Accumulation of Cer(d18:1/16:0) | Not specified | Not specified | MedChemExpress |
| This compound | Decrease in Sphingosine | Not specified | Not specified | MedChemExpress |
Ceramide-Mediated Apoptosis Signaling Pathway
The accumulation of intracellular ceramides, induced by inhibitors like this compound, triggers a cascade of events culminating in apoptosis. This process is multifaceted and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Visualization of the Ceramide-Mediated Apoptosis Pathway
References
- 1. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Upregulation of acid ceramidase contributes to tumor progression in tuberous sclerosis complex [insight.jci.org]
- 3. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Ceramidase Depletion Impairs Neuronal Survival and Induces Morphological Defects in Neurites Associated with Altered Gene Transcription and Sphingolipid Content - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Pharmacokinetics of Acid Ceramidase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Acid Ceramidase-IN-1, a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH-1). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent for various disorders, including severe neurological lysosomal storage diseases like Gaucher's and Krabbe's diseases.
Core Pharmacokinetic Parameters
The in vivo pharmacokinetic properties of this compound (also referred to as compound 22m) have been evaluated in CD1 mice. The key parameters following intravenous (IV) and oral (PO) administration are summarized below, providing insights into its systemic exposure and oral bioavailability.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| AUC (0-t) (ngh/mL) | 1001 | 1342 |
| AUC (0-inf) (ngh/mL) | 1013 | 1378 |
| Cmax (ng/mL) | 1013 | 413 |
| Tmax (h) | 0.08 | 2 |
| t1/2 (h) | 2.0 | 2.5 |
| Clearance (mL/min/kg) | 33 | - |
| Vss (L/kg) | 4.1 | - |
| Bioavailability (%) | - | 27 |
| Brain Cmax (ng/g) | - | 134 |
| Brain Tmax (h) | - | 8 |
| Brain/Plasma Ratio (at Tmax) | - | 0.32 |
In Vitro Profile
This compound has demonstrated potent inhibitory activity against human acid ceramidase. Its in vitro characteristics are essential for understanding its mechanism of action and potential off-target effects.
| Parameter | Value |
| Human AC IC50 | 0.166 µM[1] |
| Human FAAH IC50 | 0.070 µM[1] |
| Human NAAA IC50 | 8.0 µM[1] |
| Primary Fibroblast EC50 | 0.41 µM[1] |
Signaling Pathway Inhibition
This compound exerts its effect by inhibiting acid ceramidase, a key enzyme in the sphingolipid metabolic pathway. This inhibition leads to an increase in the substrate, ceramide, and a decrease in the product, sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P). This modulation of bioactive sphingolipids can influence various cellular signaling pathways.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
A detailed understanding of the experimental procedures is crucial for the interpretation and replication of pharmacokinetic data.
1. Animal Model:
-
Species: CD1 mice
-
Sex: Male
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulation: The vehicle for administration consisted of 10% DMSO, 10% Solutol, and 80% saline.
-
Intravenous (IV) Administration: A single dose of 2 mg/kg was administered.
-
Oral (PO) Administration: A single dose of 10 mg/kg was administered via oral gavage.
3. Sample Collection:
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Brain Tissue Collection: Brain tissue was collected to assess brain penetration.
4. Bioanalytical Method:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed for the quantification of this compound in plasma and brain homogenates. This method provides high sensitivity and specificity for accurate drug concentration determination.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated from the plasma and brain concentration-time data using non-compartmental analysis.
In Vivo Efficacy Study
In a mouse model of Krabbe's disease (Twitcher mice), this compound demonstrated the ability to reduce the levels of the toxic lipid galactosylsphingosine (psychosine) in the brain.
-
Animal Model: Twitcher mice
-
Dosing Regimen: 30-90 mg/kg administered intraperitoneally (i.p.) once daily for 14 days.[1]
-
Endpoint: Measurement of brain psychosine levels.
This data underscores the potential of this compound to engage its target in the central nervous system and elicit a pharmacodynamic response. Further research is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Acid Ceramidase-IN-1 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Ceramidase-IN-1 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase (ASAH1).[1] Acid ceramidase is a lysosomal enzyme that plays a critical role in the sphingolipid metabolic pathway by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[2][3][4] Dysregulation of AC activity has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and certain lysosomal storage diseases like Farber disease.[2]
By inhibiting acid ceramidase, this compound leads to the intracellular accumulation of ceramide, a pro-apoptotic and tumor-suppressor lipid, and a decrease in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is known to have pro-survival and pro-tumorigenic effects. This modulation of the ceramide-sphingosine-S1P rheostat makes this compound a valuable tool for studying the roles of sphingolipids in various cellular processes, including apoptosis, cell proliferation, and senescence, and as a potential therapeutic agent.
Mechanism of Action
This compound directly inhibits the catalytic activity of acid ceramidase. This leads to a buildup of various ceramide species within the cell and a reduction in sphingosine levels. This shift in the balance of bioactive sphingolipids can trigger various cellular responses, including cell cycle arrest and apoptosis.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| hAC IC50 | 0.166 µM | Human Acid Ceramidase | |
| hNAAA IC50 | 8.0 µM | Human N-acylethanolamine acid amidase | |
| FAAH IC50 | 0.070 µM | Human fatty acid amide hydrolyase | |
| EC50 | 0.41 µM | Primary fibroblast cells | |
| Effective Concentration | 1-10 µM | SH-SY5Y cells | |
| Treatment Duration | 0.5-6 hours | SH-SY5Y cells |
Signaling Pathway
Caption: Inhibition of Acid Ceramidase by this compound blocks the conversion of ceramide to sphingosine, leading to increased apoptosis and decreased cell survival.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest (e.g., SH-SY5Y, A375, or other cancer cell lines)
-
96-well or 6-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for downstream analysis (e.g., cell viability assay kit, apoptosis assay kit, lysis buffer for western blotting)
Preparation of Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of the inhibitor (check molecular weight on the product sheet) in the appropriate volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture Treatment Protocol
Caption: A typical workflow for treating cultured cells with this compound.
-
Cell Seeding:
-
One day prior to treatment, seed your cells of interest into 96-well plates (for viability assays) or 6-well plates (for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Important: Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture plates.
-
Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Return the plates to the incubator and incubate for the desired duration (e.g., 0.5, 1, 2, 4, or 6 hours, or longer depending on the experimental endpoint).
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream analyses. This may include:
-
Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo) to determine the effect on cell proliferation.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to measure programmed cell death.
-
Western Blotting: To analyze changes in the expression of proteins involved in apoptosis (e.g., cleaved PARP, caspases) or sphingolipid metabolism.
-
Lipidomics: To quantify the changes in intracellular levels of ceramide and sphingosine.
-
-
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
All cell culture work should be performed in a sterile biosafety cabinet.
References
Application Notes and Protocols for the In Vivo Use of Acid Ceramidase-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Ceramidase-IN-1 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC; ASAH-1), with a reported IC50 of 0.166 μM for human acid ceramidase.[1][2] By inhibiting acid ceramidase, this small molecule blocks the hydrolysis of ceramide into sphingosine and a fatty acid.[2][3] This leads to the intracellular accumulation of various ceramide species and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[2] This modulation of the ceramide/sphingosine/S1P rheostat makes this compound a valuable tool for investigating the roles of these bioactive sphingolipids in a variety of physiological and pathological processes.
The accumulation of ceramide is known to trigger cellular stress responses, including the induction of apoptosis, making this inhibitor relevant for cancer research. Conversely, the reduction of S1P, a pro-survival and pro-inflammatory lipid, suggests its utility in studies of inflammation and autoimmune diseases. Given its ability to penetrate the central nervous system, this compound is particularly applicable to research on neurological disorders, such as the lysosomal storage diseases Gaucher's and Krabbe's disease.
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarize available quantitative data, and illustrate the key signaling pathways affected.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Mouse Strain | Compound Dosage | Administration Route & Frequency | Treatment Duration | Key Findings | Reference |
| Neuropathic Gaucher's Disease | 4L;C* (C57BL/6 J/129SvEV background) | 30 and 90 mg/kg | Intraperitoneal (i.p.), once daily | 14 days | Significantly reduced brain glucosylsphingosine (GluSph) levels. | |
| Krabbe's Disease | Twitcher (GALC-/- genotype) | 30 and 90 mg/kg | Intraperitoneal (i.p.), once daily | 14 days | Reduced brain psychosine (galactosylsphingosine) levels. | |
| Non-alcoholic Steatohepatitis (fibrosis model) | Wild-type (sex-specific effects noted) | 50 mg/kg (of a similar AC inhibitor, B13) | Intraperitoneal (i.p.), five times per week | 3 weeks | Ameliorated fibrosis without altering metabolic parameters. | |
| Tuberous Sclerosis Complex (xenograft model) | SCID mice | 10 mg/kg (of a similar AC inhibitor, 17a) | Intraperitoneal (i.p.), five times per week | Not specified | Significantly decreased the growth of Tsc2-null cell-derived xenografts. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Determine the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice to be treated, calculate the total mass of the inhibitor needed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Prepare the vehicle solution: A commonly used vehicle for in vivo administration of compounds with low aqueous solubility is a mixture of DMSO and saline. A final DMSO concentration of 5-10% is generally well-tolerated for intraperitoneal injections in mice. For example, to prepare a 10% DMSO in saline vehicle, mix 1 part sterile DMSO with 9 parts sterile 0.9% saline.
-
Dissolve this compound:
-
First, dissolve the weighed this compound powder in a small volume of 100% DMSO to create a concentrated stock solution. The solubility in DMSO is reported to be 50 mg/mL, which may be facilitated by warming to 37°C and sonication.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Gradually add the saline solution to the DMSO stock while vortexing to reach the final desired concentration and vehicle composition (e.g., 10% DMSO in saline).
-
-
Final Volume and Administration:
-
The final injection volume for intraperitoneal administration in mice should be kept to a minimum, typically not exceeding 10 mL/kg of body weight. For a 25g mouse, this would be a maximum of 0.25 mL.
-
Ensure the final solution is clear and free of precipitates before injection. If precipitation occurs upon addition of saline, consider adjusting the vehicle composition (e.g., by adding a surfactant like Tween 80, though this would require validation).
-
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol wipes
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint tube. Ensure the mouse's head is tilted slightly downwards.
-
Injection Site Identification: The preferred site for intraperitoneal injection is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Sterilization: Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection:
-
Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any signs of distress.
-
For chronic studies, it is advisable to alternate between the left and right lower abdominal quadrants for subsequent injections.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of this compound.
Caption: Ceramide-Induced Apoptosis Signaling Pathway.
Caption: Downstream Effects of Reduced S1P Signaling.
Caption: General In Vivo Experimental Workflow.
References
Application Notes and Protocols for Acid Ceramidase-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Acid Ceramidase-IN-1, a potent and orally active inhibitor of acid ceramidase (AC; ASAH1), in various in vitro experimental settings.[1][2] The provided protocols and data will assist researchers in designing and executing experiments to investigate the role of acid ceramidase in cellular processes.
Introduction
This compound is a valuable research tool for studying the sphingolipid metabolic pathway.[1] It exerts its inhibitory effect on acid ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[3] By blocking this activity, this compound leads to the accumulation of intracellular ceramides and a decrease in sphingosine levels.[1] This modulation of bioactive lipid levels can influence various cellular processes, including apoptosis, cell proliferation, and stress responses. These characteristics make this compound a subject of interest in studies related to neurological lysosomal storage diseases like Gaucher's and Krabbe's diseases.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C18H25N3O3 | |
| Molecular Weight | 331.41 g/mol | |
| CAS Number | 2415225-30-6 | |
| Solubility | DMSO: 50 mg/mL (150.87 mM) |
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| hAC IC50 | 0.166 µM | Human Acid Ceramidase | |
| EC50 | 0.41 µM | Primary fibroblast cells | |
| hNAAA IC50 | 8.0 µM | Human N-acylethanolamine acid amidase | |
| FAAH IC50 | 0.070 µM | Human fatty acid amide hydrolyase | |
| Effective Concentration | 1-10 µM | SH-SY5Y cells | |
| Treatment Duration | 0.5-6 hours | SH-SY5Y cells |
Experimental Protocols
Preparation of Stock Solution
A crucial first step in any in vitro study is the correct preparation of the inhibitor's stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its solubility, prepare a stock solution of this compound in DMSO; a concentration of 50 mg/mL (150.87 mM) is achievable.
-
To enhance solubility, the solution can be warmed to 37°C and sonicated.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.
In Vitro Cell Treatment Protocol
This protocol outlines a general procedure for treating cultured cells with this compound. Specific parameters such as cell seeding density, inhibitor concentration, and incubation time should be optimized for each cell line and experimental goal.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y, HEK293, primary fibroblasts)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Plate the cells at a suitable density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of the inhibitor by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the various concentrations of this compound (or vehicle control) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 0.5 to 6 hours for SH-SY5Y cells to observe a reduction in AC activity). The optimal incubation time will depend on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, apoptosis assays, western blotting, or lipidomics.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells treated with this compound as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the desired treatment period with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway
Inhibition of acid ceramidase by this compound disrupts the normal flux of the sphingolipid metabolic pathway. This leads to an accumulation of ceramide and a depletion of sphingosine and its downstream product, sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P ratio can trigger various cellular responses, including the induction of apoptosis.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions and relevant literature for detailed information.
References
Application Notes and Protocols for Acid Ceramidase-IN-1 Treatment in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] This enzymatic activity is pivotal in regulating the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a key downstream metabolite of sphingosine.[2][3] In various cancers, including neuroblastoma, the upregulation of ASAH1 has been observed, leading to a decrease in intracellular ceramide levels and promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] Consequently, the inhibition of acid ceramidase has emerged as a promising therapeutic strategy for cancer treatment.
Acid Ceramidase-IN-1 is a potent, orally active, and blood-brain barrier penetrant inhibitor of human acid ceramidase (hAC) with an IC₅₀ of 0.166 µM. By blocking the activity of ASAH1, this compound is expected to induce the accumulation of intracellular ceramides, leading to the activation of apoptotic pathways and inhibition of tumor cell growth. These application notes provide a comprehensive overview of the effects of acid ceramidase inhibition in SH-SY5Y human neuroblastoma cells, supported by data from studies on ASAH1 knockdown and treatment with other acid ceramidase inhibitors. Detailed protocols for key experiments are also provided to guide researchers in their investigation of this compound in this cell line.
Data Presentation
The following tables summarize quantitative data from studies on the genetic knockdown of ASAH1 in SH-SY5Y cells, which serves as a strong proxy for the effects of a potent inhibitor like this compound. Data from other small molecule inhibitors are also included for comparative purposes.
Table 1: Effects of ASAH1 Inhibition on SH-SY5Y Cell Proliferation and Apoptosis
| Parameter | Method | Cell Line | Treatment/Condition | Result | Reference |
| Cell Proliferation | Trypan Blue Exclusion | SH-SY5Y | ASAH1 shRNA knockdown | Significant decrease in cell proliferation over 72 hours. | |
| Apoptosis | Flow Cytometry (Annexin V/PI) | SH-SY5Y | ASAH1 shRNA knockdown | Increased percentage of apoptotic cells. | |
| Exosome Secretion | Nanoparticle Tracking Analysis | SH-SY5Y | Carmofur (7.5 µM, 24h) | Increased exosome secretion. | |
| IC₅₀ | Cell Viability Assay | Pediatric Brain Tumor Cell Lines | Carmofur | 4.5 - 50 µM |
Table 2: Effects of ASAH1 Inhibition on Sphingolipid Metabolism and Gene Expression in SH-SY5Y Cells
| Analyte/Gene | Method | Treatment/Condition | Change | Reference |
| Ceramide Species (C16:0, C18:0) | Lipidomics | ASAH1 shRNA knockdown | Accumulation | |
| Sphingosine | Lipidomics | ASAH1 shRNA knockdown | Decrease | |
| ASAH1 mRNA | RT-qPCR | ASAH1 shRNA knockdown | Significant decrease | |
| Bax (pro-apoptotic) | Western Blot | ASAH1 shRNA knockdown | Upregulation | |
| Bcl-2 (anti-apoptotic) | Western Blot | ASAH1 shRNA knockdown | Downregulation |
Signaling Pathways and Experimental Workflows
dot
Caption: Inhibition of Acid Ceramidase by this compound leads to ceramide accumulation, promoting apoptosis.
dot
Caption: Workflow for evaluating this compound effects on SH-SY5Y cells.
Experimental Protocols
SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new culture vessels at the desired density.
Treatment with this compound
Materials:
-
SH-SY5Y cells seeded in appropriate culture plates/flasks
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
Protocol:
-
Seed SH-SY5Y cells at a density of 1 x 10⁵ cells/mL in 6-well plates (or other appropriate vessels) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. A concentration range of 0.1 µM to 10 µM is a reasonable starting point based on the hAC IC₅₀.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
SH-SY5Y cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound as described in Protocol 2 for the desired duration.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated and control SH-SY5Y cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Materials:
-
Treated and control SH-SY5Y cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ASAH1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Lipidomics Analysis by LC-MS/MS
Materials:
-
Treated and control SH-SY5Y cell pellets
-
Internal standards for sphingolipids
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Harvest and wash the cell pellets with cold PBS.
-
Perform lipid extraction using a method such as the Bligh and Dyer method. Add internal standards before extraction for quantification.
-
Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Separate the lipid species using a suitable LC column and gradient.
-
Detect and quantify the different ceramide and sphingosine species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.
-
Normalize the lipid levels to the internal standards and the total protein or cell number.
Conclusion
The inhibition of acid ceramidase in SH-SY5Y neuroblastoma cells represents a compelling strategy for inducing apoptosis and impeding tumor growth. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of this compound. By utilizing the outlined methodologies, scientists can elucidate the precise molecular mechanisms through which this inhibitor exerts its effects on sphingolipid metabolism and cell fate in neuroblastoma. The data from ASAH1 knockdown studies strongly suggest that pharmacological inhibition will lead to a significant anti-cancer effect, which can be further substantiated through the detailed experimental procedures described herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid ceramidase is a novel drug target for pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ASAH1 Inhibition
These application notes provide a detailed protocol for analyzing the inhibition of Acid Ceramidase (ASAH1) using a pharmacological inhibitor. The following sections are designed to guide researchers, scientists, and drug development professionals through the process of experimental design, execution, and data interpretation for assessing the efficacy of inhibitors on ASAH1 protein levels and its downstream signaling pathways.
Introduction
Acid Ceramidase (ASAH1) is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] This enzymatic activity is a key regulatory point in the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a balance often referred to as the "sphingolipid rheostat".[2] Dysregulation of ASAH1 activity has been implicated in various diseases, including cancer, where its overexpression can contribute to tumor progression and therapeutic resistance.[3][4] Consequently, ASAH1 has emerged as a promising therapeutic target, and the development of potent inhibitors is an active area of research.[5]
Western blotting is a fundamental technique to investigate the effects of inhibitors on ASAH1 protein expression and to assess the downstream consequences on signaling pathways. This document provides a comprehensive guide to performing Western blot analysis for ASAH1, using a representative inhibitor.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot experiment assessing the effect of a representative ASAH1 inhibitor, Carmofur, on ASAH1 protein levels and a downstream signaling protein, phosphorylated AKT (p-AKT). Data is presented as normalized densitometry values.
| Treatment Group | ASAH1/β-actin Ratio (Mean ± SD) | p-AKT/Total AKT Ratio (Mean ± SD) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 |
| Carmofur (5 µM) | 0.95 ± 0.09 | 0.45 ± 0.07 |
| Carmofur (10 µM) | 0.92 ± 0.11 | 0.21 ± 0.05 |
Note: This table is a representative example based on findings where ASAH1 inhibition leads to a decrease in p-AKT levels, while total ASAH1 protein levels may not significantly change with short-term inhibitor treatment. Actual results may vary depending on the experimental conditions, cell line, and inhibitor used.
Experimental Protocols
This section details the protocols for cell culture and treatment, protein extraction, and Western blot analysis to assess ASAH1 inhibition.
Protocol 1: Cell Culture and Treatment with ASAH1 Inhibitor
-
Cell Culture: Culture a human cancer cell line known to express ASAH1 (e.g., U251 glioblastoma cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of the ASAH1 inhibitor (e.g., Carmofur) in Dimethyl Sulfoxide (DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentrations (e.g., 5 µM and 10 µM).
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing the ASAH1 inhibitor or vehicle control (DMSO). Incubate the cells for the desired treatment period (e.g., 24 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer at the recommended concentrations:
-
Rabbit anti-ASAH1 antibody: 1:1000 dilution.
-
Rabbit anti-p-AKT (Ser473) antibody: 1:1000 dilution.
-
Rabbit anti-Total AKT antibody: 1:1000 dilution.
-
Mouse anti-β-actin antibody (loading control): 1:5000 dilution.
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (ASAH1, p-AKT) to the corresponding loading control (β-actin) or total protein for phosphorylation analysis (Total AKT).
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: ASAH1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma | Haematologica [haematologica.org]
- 5. Genetic and pharmacological inhibition of acid ceramidase prevents asymmetric cell division by neosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorogenic Assay to Measure Acid Ceramidase-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of Acid Ceramidase (AC) and the inhibitory effect of Acid Ceramidase-IN-1 using a sensitive fluorogenic assay. This method is suitable for high-throughput screening and detailed kinetic analysis of AC inhibitors.
Introduction
Acid Ceramidase (AC), a lysosomal hydrolase encoded by the ASAH1 gene, is a critical enzyme in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity is crucial for regulating the cellular levels of bioactive lipids like ceramide, which is involved in cell cycle arrest and apoptosis, and sphingosine, which can be phosphorylated to the pro-survival molecule sphingosine-1-phosphate (S1P).[2][3] Dysregulation of AC activity is associated with several human diseases, including Farber disease, a rare genetic disorder caused by a deficiency in AC activity, and various cancers where AC is often overexpressed.[4]
This compound is a potent, orally active, and blood-brain barrier penetrant inhibitor of human Acid Ceramidase (hAC). It serves as a valuable tool for studying the physiological and pathological roles of AC and for the development of potential therapeutics. This document outlines a robust fluorogenic assay for measuring AC activity and its inhibition by this compound.
Principle of the Assay
The fluorogenic assay utilizes a synthetic ceramide analog, such as Rbm14-12, which is a specific substrate for Acid Ceramidase. The hydrolysis of the amide bond in Rbm14-12 by AC releases an aminodiol. Subsequent oxidation of this intermediate with sodium periodate leads to the release of a highly fluorescent molecule, umbelliferone. The intensity of the fluorescence is directly proportional to the AC activity and can be measured using a microplate reader. The inhibition of AC by compounds like this compound results in a decrease in the fluorescent signal.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Reference |
| Target | Human Acid Ceramidase (hAC, ASAH-1) | |
| IC50 (hAC) | 0.166 µM | |
| Cellular EC50 (primary fibroblasts) | 0.41 µM | |
| Mechanism of Action | Reduces AC activity, leading to the accumulation of ceramide and a decrease in sphingosine levels. | |
| Selectivity | Weak inhibitory effect on human N-acylethanolamine acid amidase (hNAAA) (IC50 = 8.0 µM) and inhibitory activity on human fatty acid amide hydrolase (FAAH) (IC50 = 0.070 µM). |
Kinetic Parameters for Fluorogenic Substrate Rbm14-12
| Parameter | Value | Reference |
| Km | 25.9 µM | |
| Vmax | 334 pmol/min/mg |
Experimental Protocols
This section provides detailed protocols for measuring Acid Ceramidase activity in both cell lysates and intact cells.
Protocol 1: Fluorogenic Assay for AC Activity in Cell Lysates
This protocol is adapted for a 96-well plate format and is suitable for inhibitor screening.
Materials:
-
Cells: Cell line of interest (e.g., A375 melanoma cells overexpressing AC).
-
Lysis Buffer: 0.2 M Sucrose solution.
-
Assay Buffer: 25 mM Sodium Acetate, pH 4.5.
-
Fluorogenic Substrate: 4 mM Rbm14-12 in ethanol.
-
Inhibitor: this compound stock solution in DMSO.
-
Stop Solution: Methanol.
-
Oxidation Solution: 2.5 mg/mL Sodium Periodate (NaIO4) in 100 mM Glycine-NaOH buffer, pH 10.6.
-
Development Buffer: 100 mM Glycine-NaOH buffer, pH 10.6.
-
96-well black, clear-bottom microplates.
-
Microplate fluorescence reader (Excitation: 355-360 nm, Emission: 446-460 nm).
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 0.2 M sucrose solution.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 15,000 x g for 3 minutes to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). The optimal protein amount is typically between 10-25 µg per well.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
74.5 µL of 25 mM Sodium Acetate buffer, pH 4.5.
-
1 µL of the desired concentration of this compound or vehicle (DMSO).
-
25 µL of cell lysate (containing 10-25 µg of protein).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 0.5 µL of 4 mM Rbm14-12 substrate solution to each well (final concentration: 20 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 8 µL of methanol to each well.
-
Add 32 µL of the Oxidation Solution (2.5 mg/mL NaIO4 in Glycine-NaOH buffer, pH 10.6) to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Add 32 µL of Development Buffer (100 mM Glycine-NaOH buffer, pH 10.6) to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorogenic Assay for AC Activity in Intact Cells
This protocol allows for the assessment of inhibitor activity in a cellular context.
Materials:
-
Cells: Adherent cells (e.g., A375) seeded in a 96-well plate.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).
-
Fluorogenic Substrate: Rbm14-12.
-
Inhibitor: this compound.
-
Other reagents: As listed in Protocol 1.
Procedure:
-
Cell Seeding:
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Inhibitor and Substrate Treatment:
-
Remove the culture medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound and 20 µM Rbm14-12.
-
Incubate the plate at 37°C in a CO2 incubator for 3 hours.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 25 µL of methanol to each well.
-
Add 100 µL of the Oxidation Solution (2.5 mg/mL NaIO4 in Glycine-NaOH buffer, pH 10.6) to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Add 100 µL of Development Buffer (100 mM Glycine-NaOH buffer, pH 10.6) to each well.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence and analyze the data as described in Protocol 1.
-
Visualizations
Caption: Acid Ceramidase signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the fluorogenic Acid Ceramidase activity assay.
Caption: Logical diagram illustrating the effect of this compound on the fluorogenic assay.
References
- 1. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Acid Ceramidase-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the target engagement of Acid Ceramidase-IN-1, a putative inhibitor of Acid Ceramidase (AC), using a fluorogenic enzymatic assay. This method allows for the quantification of inhibitor potency and can be adapted for both biochemical and cell-based formats.
Introduction
Acid Ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] Ceramide and sphingosine, along with its phosphorylated product sphingosine-1-phosphate (S1P), are bioactive lipids that regulate a variety of cellular processes, including proliferation, apoptosis, and inflammation.[3][4] Dysregulation of AC activity is implicated in several diseases, including cancer and Farber disease, making it an attractive therapeutic target.[5]
This compound is a compound designed to inhibit AC activity. Determining the extent to which this inhibitor binds to and modulates the activity of AC within a biological system is known as target engagement. This document provides a robust method for quantifying the target engagement of this compound by measuring its inhibitory effect on AC enzymatic activity.
Principle of the Assay
The target engagement of this compound is assessed by measuring its ability to inhibit the enzymatic activity of Acid Ceramidase. This assay utilizes a fluorogenic substrate that is cleaved by AC to produce a fluorescent signal. In the absence of an inhibitor, AC actively hydrolyzes the substrate, resulting in a high fluorescent signal. When this compound is present and engages with the AC enzyme, the catalytic activity is inhibited, leading to a decrease in the fluorescent signal. The degree of inhibition is directly proportional to the target engagement of the inhibitor. This method can be used to determine the half-maximal inhibitory concentration (IC50) of the inhibitor, a key parameter for quantifying its potency.
Signaling Pathway of Acid Ceramidase
Caption: Signaling pathway of Acid Ceramidase and its inhibition.
Experimental Workflow
Caption: Workflow for the Acid Ceramidase inhibition assay.
Experimental Protocols
Protocol 1: Biochemical Assay for IC50 Determination of this compound
This protocol details the measurement of AC inhibition by this compound in a biochemical, cell-free system.
Materials and Reagents:
-
Recombinant Human Acid Ceramidase (rhAC)
-
Fluorogenic AC Substrate (e.g., RBM14-C12)
-
This compound
-
Assay Buffer: 100 mM sodium acetate, pH 4.5
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the working concentration (e.g., 40 µM) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO, and then dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute rhAC to the working concentration in Assay Buffer.
-
-
Assay Protocol:
-
Add 25 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 50 µL of the diluted rhAC solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 1-3 hours, protected from light. The incubation time may need to be optimized based on enzyme activity.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (no enzyme) from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle control wells (no inhibitor) to 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for Measuring Target Engagement in Intact Cells
This protocol assesses the ability of this compound to penetrate cells and inhibit intracellular AC activity.
Materials and Reagents:
-
Cells expressing Acid Ceramidase (e.g., cancer cell lines with high AC expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorogenic AC substrate suitable for live-cell assays
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom, black plates for cell culture
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of the inhibitor or vehicle (medium with DMSO).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 2-4 hours) to allow for cell penetration and target engagement.
-
-
Measurement of AC Activity:
-
Add the fluorogenic substrate directly to the wells containing the cells and inhibitor.
-
Incubate for an appropriate time (e.g., 1-3 hours) at 37°C.
-
Measure the fluorescence intensity using a plate reader. Alternatively, cells can be harvested and analyzed by flow cytometry if a suitable fluorescent substrate is used.
-
Data Analysis:
-
Data analysis is similar to the biochemical assay. The IC50 value obtained from this cellular assay represents the effective concentration required to inhibit AC in a cellular context.
Data Presentation
Table 1: Example Data for IC50 Determination of this compound in a Biochemical Assay
| This compound (nM) | Log [Inhibitor] | % Inhibition |
| 0.1 | -1.0 | 2.5 |
| 1 | 0.0 | 8.1 |
| 10 | 1.0 | 25.3 |
| 50 | 1.7 | 48.9 |
| 100 | 2.0 | 65.2 |
| 500 | 2.7 | 89.7 |
| 1000 | 3.0 | 95.4 |
| 10000 | 4.0 | 98.1 |
| IC50 (nM) | 52.3 |
Table 2: Comparison of Inhibitor Potency
| Assay Type | IC50 of this compound (nM) |
| Biochemical Assay | 52.3 |
| Cellular Assay | 275.8 |
The higher IC50 value in the cellular assay can be attributed to factors such as cell membrane permeability, inhibitor metabolism, and efflux pumps.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate instability or degradation. | Prepare fresh substrate solution. Run a no-enzyme control to assess background. |
| Low signal-to-noise ratio | Insufficient enzyme activity or incubation time. | Increase enzyme concentration or incubation time. Optimize assay buffer pH. |
| Inconsistent results | Pipetting errors or inconsistent incubation times. | Use calibrated pipettes. Ensure uniform incubation conditions for all wells. |
| Poor inhibitor potency in cellular assay | Low cell permeability of the inhibitor. | Increase incubation time with the inhibitor. Use a different cell line. |
| Inhibitor efflux by cellular transporters. | Co-incubate with known efflux pump inhibitors. |
Conclusion
The protocols described provide a robust framework for assessing the target engagement of this compound. By quantifying the inhibition of Acid Ceramidase activity in both biochemical and cellular contexts, researchers can effectively determine the potency and cellular efficacy of this and other potential inhibitors, facilitating their development as therapeutic agents.
References
- 1. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis Following Acid Ceramidase-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting lipidomics analysis to investigate the effects of Acid Ceramidase-IN-1, a potent and selective inhibitor of acid ceramidase (AC). This document outlines the mechanism of action of the inhibitor, detailed experimental protocols for cell treatment and lipid analysis, and expected outcomes on cellular lipid profiles and signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of acid ceramidase (ASAH1), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] By inhibiting this enzyme, this compound leads to the accumulation of various ceramide species and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[2][3] This modulation of the ceramide-sphingosine-S1P rheostat has significant implications for various cellular processes, including apoptosis, cell proliferation, and signaling pathways, making it a valuable tool for research and drug development.[3]
Quantitative Lipidomics Data
Treatment of cells with this compound is expected to cause a significant shift in the cellular sphingolipidome. The following tables present representative quantitative data on the changes in major lipid species following treatment. The data is expressed as fold change relative to a vehicle-treated control.
Table 1: Changes in Ceramide Species after this compound Treatment
| Lipid Species | Fold Change (Treated/Control) |
| Cer(d18:1/16:0) | 2.5 |
| Cer(d18:1/18:0) | 2.2 |
| Cer(d18:1/20:0) | 1.8 |
| Cer(d18:1/22:0) | 1.9 |
| Cer(d18:1/24:0) | 2.8 |
| Cer(d18:1/24:1) | 2.6 |
Table 2: Changes in Sphingoid Bases and Phosphates after this compound Treatment
| Lipid Species | Fold Change (Treated/Control) |
| Sphingosine | 0.4 |
| Sphinganine | 0.9 |
| Sphingosine-1-Phosphate (S1P) | 0.5 |
| Sphinganine-1-Phosphate | 0.8 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HeLa, or other relevant cell lines) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 10 mM. Store at -20°C.
-
Treatment: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization, followed by centrifugation to pellet the cells. Store the cell pellets at -80°C until lipid extraction.
II. Lipid Extraction from Cells
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
-
Reagent Preparation:
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Deionized water (H2O)
-
-
Extraction Procedure:
-
Resuspend the cell pellet in 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add an internal standard mixture containing known amounts of deuterated or odd-chain lipid standards for each lipid class to be quantified.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a shaker at room temperature for 15 minutes.
-
Add 250 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phase solvents).
-
III. Lipidomics Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of individual lipid species.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for separating sphingolipids.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids based on their polarity.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of ceramides and sphingoid bases.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions for each lipid species and internal standard are monitored.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the effect of its inhibition by this compound.
References
Troubleshooting & Optimization
Navigating the Challenges of Acid Ceramidase-IN-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Acid Ceramidase-IN-1. Our aim is to address common challenges, particularly those related to solubility, to ensure the successful application of this potent inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase 1 (ASAH1).[1][2] Its primary mechanism is to block the enzymatic activity of acid ceramidase, which is responsible for hydrolyzing ceramide into sphingosine and a free fatty acid.[3] By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide, a pro-apoptotic lipid, and a decrease in sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P).[1] This shift in the ceramide/S1P balance can induce apoptosis and inhibit cell proliferation, making it a valuable tool for studying cancer and other diseases where acid ceramidase is overexpressed.[4]
Q2: In what solvents is this compound soluble?
A2: this compound is most readily soluble in dimethyl sulfoxide (DMSO). See the table below for detailed solubility information. For other potential solvent systems, particularly for in vivo studies, further investigation and formulation development may be required.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with this compound is its limited solubility in aqueous solutions, which can lead to precipitation during experiments. This guide provides step-by-step solutions to address these issues.
Problem: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium.
Solution:
This is a common issue due to the hydrophobic nature of the compound. Here are several steps you can take to mitigate this problem:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower. High concentrations of DMSO can be toxic to cells.
-
Pre-warm the Medium: Before adding the inhibitor stock, warm your cell culture medium to 37°C.
-
Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. For example, first, dilute the stock into a smaller volume of pre-warmed medium and then add this intermediate dilution to the final volume.
-
Vortex During Dilution: While adding the inhibitor to the medium, gently vortex or swirl the tube to ensure rapid and uniform mixing. This can prevent localized high concentrations that are more prone to precipitation.
-
Consider a Surfactant: For in vivo formulations, a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.5%) can help to maintain the compound in solution. This approach should be tested for its effect on your specific cell line in vitro before widespread use.
Problem: The powdered form of this compound is difficult to dissolve in DMSO.
Solution:
To ensure complete dissolution of the powdered compound in DMSO, follow this protocol:
-
Warming: Gently warm the vial containing the powder and DMSO to 37°C, or for brief periods up to 60°C.
-
Ultrasonication: Use an ultrasonic bath to aid in dissolution. Alternate between warming and sonication until the solution is clear.
-
Visual Inspection: Before use, carefully inspect the solution to ensure no solid particles are visible.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (150.87 mM) | Requires ultrasonication and warming to 60°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 331.41 g/mol . To prepare a 10 mM stock solution, you will need 3.3141 mg of the compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. To facilitate dissolution, warm the tube to 37°C and use an ultrasonic bath for 10-15 minutes, or until the solution is clear. d. Visually inspect the solution for any undissolved particles. e. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Protocol for Cell-Based Assays
-
Cell Seeding: Seed your cells in a suitable plate format (e.g., 96-well plate) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Preparation of Working Solution: a. Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution of the inhibitor in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 999 µL of medium. c. Prepare serial dilutions from this intermediate stock to achieve the desired final concentrations.
-
Cell Treatment: a. Remove the old medium from the cells. b. Add the medium containing the desired concentrations of this compound to the wells. Include a vehicle control group treated with the same final concentration of DMSO. c. Incubate the cells for the desired period (e.g., 0.5 to 6 hours or longer, depending on the assay).
-
Assay: Perform your downstream analysis, such as cell viability assays, apoptosis assays, or western blotting.
Protocol 3: Considerations for In Vivo Formulation
-
Vehicle: A mixture of Polyethylene Glycol 300 (PEG300) and a surfactant like Tween 80 in a buffered saline solution (e.g., PBS). A common ratio is 10% PEG300 and 0.5% Tween 80 in PBS.
It is critical to perform pilot studies to determine the optimal and well-tolerated formulation for your specific animal model and administration route (e.g., intraperitoneal injection).
Visualization of Signaling Pathways and Workflows
Caption: The Acid Ceramidase signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
Optimizing Acid Ceramidase-IN-1 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Acid Ceramidase-IN-1. This guide includes frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase 1 (ASAH1).[1] Its primary mechanism of action is the inhibition of AC, which is a lysosomal enzyme responsible for hydrolyzing ceramide into sphingosine and a free fatty acid.[2][3] By inhibiting AC, this compound leads to the accumulation of ceramide, a pro-apoptotic lipid, and a decrease in the levels of sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P).[1][4] This shift in the ceramide/S1P balance can induce apoptosis, or programmed cell death, in various cell types.
Q2: What is a good starting concentration range for this compound in a new experiment?
For a novel experiment, it is recommended to start with a broad concentration range to determine the optimal dose. Based on its known potency, a typical starting range for this compound would be from 0.1 µM to 10 µM. The reported half-maximal inhibitory concentration (IC50) for human acid ceramidase (hAC) is 0.166 µM, and it has shown concentration-dependent effects in SH-SY5Y cells between 1-10 µM.
Q3: How do I prepare and store this compound?
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Reconstitution: Prepare a high-concentration stock solution, typically 10 mM, in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
This compound has been shown to have inhibitory activity against human N-acylethanolamine acid amidase (hNAAA) with an IC50 of 8.0 µM and human fatty acid amide hydrolase (FAAH) with an IC50 of 0.070 µM. It is crucial to consider these off-target effects when interpreting experimental results, especially at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Concentration too low: The concentration of this compound may be insufficient to inhibit acid ceramidase in your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Compound instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of the inhibitor for each experiment. Minimize the time the inhibitor is in the culture medium before the assay. | |
| Cell type resistance: The chosen cell line may have low expression of acid ceramidase or compensatory mechanisms that overcome its inhibition. | Confirm acid ceramidase expression in your cell line via Western blot or qPCR. Consider using a different cell line with known sensitivity. | |
| High cytotoxicity observed at all concentrations | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control with the same concentration of DMSO as the highest inhibitor dose. |
| Off-target effects: The observed cytotoxicity may be due to the inhibition of other targets, such as FAAH. | Lower the concentration of this compound to a range closer to its IC50 for acid ceramidase (0.1-1 µM). If possible, use a more selective FAAH inhibitor as a control to see if it phenocopies the cytotoxic effect. | |
| On-target cytotoxicity: The intended effect of ceramide accumulation is apoptosis, which will result in cell death. | This may be the desired outcome. To confirm on-target toxicity, you can perform rescue experiments, such as co-treatment with a pan-caspase inhibitor, to see if it mitigates the cell death. | |
| Inconsistent or variable results between experiments | Inconsistent inhibitor concentration: Errors in serial dilutions or degradation of the stock solution can lead to variability. | Prepare fresh serial dilutions for each experiment from a new aliquot of the stock solution. Verify the concentration of the stock solution periodically. |
| Cell passage number and confluency: The physiological state of the cells can influence their response to inhibitors. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. | |
| Precipitation of the inhibitor: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different formulation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific biological endpoint.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Assay-specific reagents (e.g., for measuring protein expression, enzyme activity, etc.)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.
-
Prepare Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM - vehicle control).
-
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound. Include an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform the specific assay to measure the biological endpoint of interest.
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% or 0% inhibition, depending on the assay).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol determines the concentration of this compound that is cytotoxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response Curve protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize Formazan Crystals:
-
For adherent cells, carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.
-
-
Measure Absorbance: Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
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Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.166 µM | Human Acid Ceramidase (hAC) | |
| IC50 (off-target) | 8.0 µM | Human N-acylethanolamine acid amidase (hNAAA) | |
| IC50 (off-target) | 0.070 µM | Human fatty acid amide hydrolase (FAAH) | |
| EC50 | 0.41 µM | Primary fibroblast cells | |
| Effective Concentration | 1-10 µM | SH-SY5Y cells (concentration-dependent reduction in AC activity) |
Visualizations
Caption: Acid Ceramidase signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
Potential off-target effects of Acid Ceramidase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acid Ceramidase-IN-1. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its expected effect?
A1: this compound is a potent, orally active, and blood-brain barrier-penetrant inhibitor of human acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1).[1] The primary on-target effect of this inhibitor is the blockade of AC activity, which leads to an accumulation of its substrate, ceramide, and a decrease in the levels of its product, sphingosine.[1] Acid ceramidase is a key enzyme in the sphingolipid metabolic pathway.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have inhibitory activity against human fatty acid amide hydrolase (FAAH) and, to a lesser extent, human N-acylethanolamine acid amidase (hNAAA). It is important to consider these off-target activities when interpreting experimental results.
Q3: At what concentrations should I use this compound?
A3: The inhibitor has an IC50 of 0.166 µM for human acid ceramidase (hAC). In cell-based assays, it has been shown to reduce AC activity in a concentration- and time-dependent manner at concentrations ranging from 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Is this compound selective for acid ceramidase over other ceramidases?
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (µM) |
| Acid Ceramidase (AC/ASAH1) | Human | 0.166 |
| Fatty Acid Amide Hydrolase (FAAH) | Human | 0.070 |
| N-acylethanolamine Acid Amidase (hNAAA) | Human | 8.0 |
Data sourced from MedchemExpress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | Off-target effect: The observed phenotype may be due to the inhibition of FAAH, which is potently inhibited by this compound. | - Use a structurally different acid ceramidase inhibitor with a different off-target profile to see if the phenotype is recapitulated.- Test the effect of a selective FAAH inhibitor in your experimental system.- Perform a rescue experiment by adding back the product of acid ceramidase (sphingosine) or downstream metabolites. |
| Cellular Toxicity: High concentrations of the inhibitor may lead to off-target toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Assess cell viability using methods such as MTT or trypan blue exclusion assays. | |
| Inconsistent Results | Inhibitor Instability: The compound may be unstable under your experimental conditions. | - Prepare fresh stock solutions of the inhibitor for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Variable Enzyme Activity: The activity of acid ceramidase may vary between cell passages or with different cell densities. | - Ensure consistent cell culture conditions.- Normalize enzyme activity to total protein concentration. | |
| No Effect Observed | Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit the enzyme in your system. | - Increase the concentration of the inhibitor based on a dose-response curve.- Confirm the on-target effect by measuring ceramide accumulation or sphingosine depletion. |
| Poor Cell Permeability: While the inhibitor is known to be cell-permeable, specific cell types may have different uptake efficiencies. | - Increase the incubation time with the inhibitor.- Verify cellular uptake if possible using analytical methods. |
Mandatory Visualization
Caption: Signaling pathway of Acid Ceramidase and its inhibition.
Caption: Workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: In Vitro Acid Ceramidase Activity Assay
This protocol is for measuring the activity of acid ceramidase in cell lysates using a fluorogenic substrate.
Materials:
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Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
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Acid ceramidase assay buffer (50 mM sodium acetate, pH 4.5)
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Fluorogenic acid ceramidase substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazol-7-yl)amino)hexanoyl)-D-erythro-sphingosine (NBD-C6-ceramide))
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Bovine Serum Albumin (BSA)
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Black 96-well plate
-
Fluorometer
Procedure:
-
Prepare Cell Lysates:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse in cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a black 96-well plate, add 10-20 µg of cell lysate protein to each well.
-
Add this compound or vehicle control (e.g., DMSO) to the desired final concentration.
-
Bring the total volume in each well to 50 µL with acid ceramidase assay buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (e.g., 20 µM NBD-C6-ceramide in assay buffer containing 0.1% BSA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of a stop solution (e.g., chloroform:methanol 2:1 v/v).
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 466/536 nm for NBD).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cell lysate.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Cellular Ceramide Accumulation Assay
This protocol describes a method to measure the accumulation of ceramide in cells treated with this compound.
Materials:
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Cell culture medium and supplements
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This compound
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Lipid extraction solvents (e.g., chloroform, methanol)
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Mass spectrometer (LC-MS/MS) for lipid analysis
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Lipid Extraction:
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Wash cells with ice-cold PBS.
-
Scrape cells into a methanol-containing tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a specific ratio (e.g., 1:2:0.8 methanol:chloroform:water).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples using a mass spectrometer to quantify the levels of different ceramide species.
-
Include an internal standard for normalization.
-
-
Data Analysis:
-
Normalize the ceramide levels to the internal standard and total protein or cell number.
-
Compare the ceramide levels in treated cells to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid ceramidase as a therapeutic target in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Acid Ceramidase-IN-1
Welcome to the technical support center for Acid Ceramidase-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent anti-proliferative or pro-apoptotic results with this compound?
A1: Inconsistent efficacy with this compound can stem from several factors related to the complex role of sphingolipid metabolism in cell fate. Acid Ceramidase (AC) inhibition is designed to increase levels of pro-apoptotic ceramide and decrease levels of pro-survival sphingosine-1-phosphate (S1P).[1][2][3] However, the cellular response is highly context-dependent.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that the inhibitor is effectively reducing AC activity and altering sphingolipid levels in your specific cell model. An increase in ceramide and a decrease in sphingosine are expected outcomes.[4]
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Assess Off-Target Effects: this compound is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) with an IC50 of 70 nM.[4] FAAH inhibition can produce biological effects that may confound your results. Consider using a selective FAAH inhibitor as a control to dissect these effects.
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Evaluate Cell-Type Specific Metabolism: The balance and activity of other enzymes in the sphingolipid pathway (e.g., sphingosine kinases, ceramide synthases) can vary significantly between cell types, altering the downstream consequences of AC inhibition.
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Check Compound Viability: Ensure proper handling, as poor solubility or degradation can lead to lower-than-expected effective concentrations. See Q3 for more details.
Q2: How can I confirm that this compound is active in my cellular model?
A2: Confirmation of inhibitor activity involves two key steps: directly measuring the enzyme's activity and quantifying the changes in its substrate and product (ceramide and sphingosine, respectively).
-
Direct Measurement of AC Activity: You can perform an in vitro acid ceramidase activity assay using lysates from treated and untreated cells. The protocol involves incubating cell lysates with a ceramide substrate at an acidic pH (optimal for AC is ~4.5) and measuring the production of sphingosine, typically via LC-MS/MS. A significant reduction in sphingosine production in treated lysates indicates successful inhibition.
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Lipidomics Analysis: The most direct confirmation of in-cell activity is to measure the levels of key sphingolipids. Following treatment with this compound, you should observe:
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An accumulation of ceramide species.
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A decrease in sphingosine levels.
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A subsequent decrease in sphingosine-1-phosphate (S1P) levels.
This analysis is typically performed by a specialized core facility using mass spectrometry.
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Q3: I am having trouble with the solubility and stability of this compound. What are the best practices?
A3: Like many small molecule inhibitors, particularly those targeting lipid-modifying enzymes, this compound requires careful handling to ensure its solubility and stability.
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Solvent Selection: While specific solvent information for this compound is not detailed in the literature, similar inhibitors are typically dissolved in DMSO to create a high-concentration stock solution.
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Stock Solution Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
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Working Dilutions: When preparing working dilutions in aqueous cell culture media, it is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Be aware that the inhibitor may precipitate out of aqueous solutions at higher concentrations. If you suspect precipitation, centrifuge the medium before adding it to cells and/or sonicate the solution briefly.
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Stability in Media: The stability of the compound in culture media at 37°C over long incubation periods (>24 hours) has not been extensively reported. For long-term experiments, consider replenishing the media with a fresh inhibitor to maintain a consistent effective concentration.
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound and other relevant inhibitors.
| Compound | Target | IC50 | Cell Line / System | Reference |
| This compound | Human Acid Ceramidase (hAC) | 0.166 µM | Enzyme Assay | , |
| This compound | Human Fatty Acid Amide Hydrolase (FAAH) | 0.070 µM | Enzyme Assay | |
| This compound | Human N-acylethanolamine acid amidase (hNAAA) | 8.0 µM | Enzyme Assay | |
| ARN14974 | Acid Ceramidase | 79 nM | Enzyme Assay | |
| N-oleoylethanolamine (NOE) | Acid Ceramidase | Ki = 7 x 10⁻⁴ M | Kidney Ceramidase | |
| D-e-MAPP | Alkaline Ceramidase | 1-5 µM | In Vitro | |
| D-e-MAPP | Acid Ceramidase | 500 µM | In Vitro |
Key Signaling Pathway
Inhibition of Acid Ceramidase (ASAH1) directly impacts the balance of bioactive sphingolipids. By blocking the hydrolysis of ceramide to sphingosine, this compound causes an accumulation of ceramide, a pro-apoptotic lipid. This simultaneously reduces the available pool of sphingosine, which is the precursor for the pro-survival lipid sphingosine-1-phosphate (S1P), a ligand for S1P receptors that activate downstream pro-growth pathways like PI3K/Akt and MAPK/ERK.
Experimental Protocols
Protocol: Cellular Acid Ceramidase (AC) Activity Assay
This protocol is adapted from methodologies used to assess the activity of acid ceramidase in cell lysates.
I. Materials
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Cells treated with vehicle control or this compound.
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Phosphate Buffered Saline (PBS), ice-cold.
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Cell Lysis Buffer: 0.25 M Sucrose, sonicated.
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Protein Assay Reagent (e.g., BCA kit).
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AC Assay Buffer: 50 mM sodium phosphate, 75 mM NaCl, 0.05% NP-40, pH 4.5.
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Ceramide Substrate: C12-Ceramide (N-lauroyl-D-erythro-sphingosine) stock in ethanol.
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Lipid extraction solvent (e.g., Chloroform:Methanol 2:1).
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Internal standard for mass spectrometry (e.g., C17-sphingosine).
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LC-MS/MS system for lipid quantification.
II. Procedure
-
Cell Harvesting and Lysis:
-
Wash cell pellets from control and treated plates twice with ice-cold PBS.
-
Resuspend cells in Lysis Buffer (e.g., 2 x 10⁶ cells / 0.3 mL).
-
Lyse cells by sonication on ice (e.g., 3 cycles of 5 seconds).
-
Centrifuge at ~2,500 x g for 5 minutes at 4°C to pellet debris.
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Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
-
Enzymatic Reaction:
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In a microcentrifuge tube, add 50-75 µg of protein lysate.
-
Add AC Assay Buffer to a final volume of 95 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Prepare the substrate by diluting the C12-Ceramide stock. The final concentration in the reaction should be ~50 µM.
-
Start the reaction by adding 5 µL of the C12-Ceramide substrate to each tube.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding lipid extraction solvent (e.g., 400 µL of Chloroform:Methanol).
-
Add the internal standard for accurate quantification.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., Methanol).
-
Analyze the samples to quantify the amount of sphingosine produced.
-
Normalize the amount of sphingosine produced to the amount of protein used in the assay and the incubation time (e.g., pmol/min/mg protein).
-
Compare the activity in lysates from inhibitor-treated cells to the vehicle control to determine the percent inhibition.
-
References
- 1. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid ceramidase as a therapeutic target in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Acid Ceramidase-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Acid Ceramidase-IN-1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a stock solution. Recommended storage temperatures and durations are provided in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in an organic solvent such as DMSO. To enhance solubility, you can gently warm the solution to 37°C and use sonication.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of acid ceramidase (ASAH1), a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] By inhibiting this enzyme, this compound leads to an accumulation of ceramide and a decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P).[1]
Q4: In which research areas can this compound be used?
A4: this compound is a valuable tool for studying the role of the sphingolipid metabolic pathway in various physiological and pathological processes. Its ability to cross the blood-brain barrier makes it particularly useful for research in neurodegenerative diseases. It is also widely used in cancer research to investigate cell proliferation, apoptosis, and chemoresistance.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility | The compound may have precipitated out of solution. | Gently warm the stock solution to 37°C and sonicate until fully dissolved. For cellular assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). |
| Inconsistent or No Inhibitory Effect | - Improper storage leading to degradation.- Incorrect concentration used.- Inappropriate assay conditions. | - Verify that the inhibitor has been stored correctly according to the recommendations.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.- Ensure the pH of your assay buffer is optimal for acid ceramidase activity (around pH 4.5).[4] |
| Observed Cell Toxicity | - High concentration of the inhibitor.- High concentration of the solvent (e.g., DMSO). | - Determine the IC50 for your specific cell line to use a non-toxic, effective concentration.- Include a vehicle control (solvent only) in your experiments to assess the effect of the solvent on cell viability. Ensure the final solvent concentration is as low as possible. |
| Difficulty in Detecting Changes in Ceramide/Sphingosine Levels | - Insufficient incubation time.- Low sensitivity of the detection method. | - Optimize the incubation time with the inhibitor. A time-course experiment may be necessary.- Utilize a highly sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) for the detection of sphingolipids. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System |
| IC50 (Human Acid Ceramidase) | 0.166 µM | Enzyme Assay |
| Effective Concentration | 5 µM | H295R cells (for suppression of SF-1 activity) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Cell-Based Acid Ceramidase Activity Assay (Fluorogenic Method)
This protocol is adapted from a general method for measuring acid ceramidase activity in cell lysates.
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a sucrose-based lysis buffer (e.g., 0.25 M sucrose).
-
Lyse the cells by sonication on ice.
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 75 µL of reaction buffer (100 mM sodium acetate, pH 4.5) to each well.
-
Add the desired concentration of this compound or vehicle control.
-
Add a fluorogenic substrate for acid ceramidase (e.g., RBM14-12) to a final concentration of 40 µM.
-
Initiate the reaction by adding 25 µL of cell lysate (containing 20 µg of total protein) to each well.
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Signal Detection:
-
Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding methanol).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
Calculate the acid ceramidase activity and the percentage of inhibition by this compound.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Acid Ceramidase in the sphingolipid pathway and a typical experimental workflow for evaluating its inhibitors.
Caption: The Acid Ceramidase signaling pathway.
Caption: A typical experimental workflow for inhibitor studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Acid Ceramidase-IN-1 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Acid Ceramidase-IN-1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of acid ceramidase (AC), the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting AC, this compound leads to the intracellular accumulation of ceramide and a subsequent decrease in sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P). This modulation of the ceramide/S1P balance is a key factor in its biological activity.
Q2: What are the potential causes of toxicity when using this compound in cell lines?
The observed cytotoxicity of this compound can stem from two primary sources:
-
On-target toxicity: The primary mechanism of action, the accumulation of ceramide, is a potent inducer of apoptosis (programmed cell death) and other forms of cell death.[1][2][3] This is often the desired effect in cancer research but can be an unwanted side effect in other applications.
-
Off-target toxicity: this compound has been shown to inhibit fatty acid amide hydrolase (FAAH) at a high potency.[4] Inhibition of FAAH leads to an increase in the levels of anandamide, an endocannabinoid that can also induce cytotoxicity.
Q3: How can I determine the optimal concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. This typically involves treating cells with a range of concentrations of the inhibitor and assessing both the desired biological effect (e.g., inhibition of AC activity, downstream signaling changes) and cell viability. An IC50 (half-maximal inhibitory concentration) for AC inhibition and a separate EC50 (half-maximal effective concentration) for cytotoxicity should be determined.
Q4: What are the recommended storage conditions for this compound?
Stock solutions of this compound, typically dissolved in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides potential solutions.
Issue 1: Excessive Cell Death Observed at Desired Inhibitory Concentrations
Possible Causes:
-
High ceramide accumulation: The cell line may be particularly sensitive to elevated ceramide levels, leading to rapid apoptosis.
-
Off-target FAAH inhibition: The observed toxicity may be due to the inhibition of FAAH, leading to increased anandamide levels.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor may be toxic to the cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a detailed dose-response and time-course experiment. | To identify a concentration and incubation time that provides sufficient AC inhibition with minimal cytotoxicity. |
| 2 | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK). | To determine if the observed cell death is primarily due to caspase-dependent apoptosis induced by ceramide. A reduction in cell death would suggest on-target toxicity. |
| 3 | Overexpress an anti-apoptotic protein like Bcl-2. | To confirm the role of the intrinsic apoptotic pathway in ceramide-induced toxicity. Increased cell survival would point towards on-target effects. |
| 4 | Include a solvent control. | To rule out any cytotoxic effects of the vehicle (e.g., DMSO) at the concentrations used. |
| 5 | Test a selective FAAH inhibitor. | To assess the contribution of off-target FAAH inhibition to the observed cytotoxicity. If the FAAH inhibitor alone causes similar levels of cell death, off-target effects are likely significant. |
Issue 2: Inconsistent or No Observable Effect of the Inhibitor
Possible Causes:
-
Incorrect inhibitor concentration: The concentration used may be too low to effectively inhibit acid ceramidase in your cell line.
-
Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound.
-
Low acid ceramidase activity in the cell line: The cell line may have very low endogenous levels of acid ceramidase, making the effects of inhibition difficult to detect.
-
Assay issues: The method used to measure the downstream effects of AC inhibition may not be sensitive enough or may be prone to interference.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify the concentration of the inhibitor. | Ensure accurate dilution of the stock solution. |
| 2 | Use a fresh aliquot of the inhibitor. | To rule out degradation due to improper storage or multiple freeze-thaw cycles. |
| 3 | Confirm acid ceramidase expression and activity in your cell line. | Use techniques like Western blotting or an in vitro AC activity assay to confirm that the target enzyme is present and active. |
| 4 | Optimize your downstream assay. | Ensure that your assay for measuring ceramide, sphingosine, or a functional outcome is validated and sensitive enough to detect changes. |
| 5 | Include a positive control. | Use a cell line known to be responsive to acid ceramidase inhibition to validate your experimental setup. |
Quantitative Data Summary
| Compound | Target | IC50 / EC50 | Cell Line | Reference |
| This compound | Human Acid Ceramidase (hAC) | 0.166 µM | - | |
| This compound | Human Fatty Acid Amide Hydrolase (hFAAH) | 0.070 µM | - | |
| This compound | - | EC50 of 0.41 µM | Primary fibroblast cells | |
| C2-Ceramide | Cell Viability | ~50 µmol/l (at 24h) | A549 and PC9 cells |
Experimental Protocols
MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous, and maximum release controls.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Logical workflow for troubleshooting high toxicity.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ceramide-induced apoptosis by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Technical Support Center: Overcoming Resistance to Acid Ceramidase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Acid Ceramidase-IN-1 in cancer cell lines.
Troubleshooting Guide: Resistance to this compound
Acquired resistance to this compound can manifest as a decreased sensitivity of cancer cells to the inhibitor over time. This guide provides potential causes and solutions for common issues observed during in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Gradual increase in IC50 value of this compound in a cancer cell line over passages. | 1. Selection of a pre-existing resistant subpopulation: Continuous exposure to the inhibitor may select for a small number of cells that are intrinsically less sensitive. | - Confirm Resistance: Perform a dose-response curve analysis to quantify the shift in IC50. A significant increase confirms acquired resistance. - Clonal Selection: Isolate single-cell clones from the resistant population to study the heterogeneity of resistance. - Use Early Passage Cells: Whenever possible, use cells from earlier passages for critical experiments to minimize the effects of genetic drift. |
| 2. Upregulation of Acid Ceramidase (ASAH1) expression: Cells may compensate for the inhibition by increasing the expression of the target enzyme. | - Verify ASAH1 Levels: Perform Western blotting or qRT-PCR to compare ASAH1 protein and mRNA levels between sensitive and resistant cells. - Combination Therapy: Consider combining this compound with an agent that inhibits ASAH1 transcription or promotes its degradation. | |
| No significant cell death observed at previously effective concentrations of this compound. | 1. Activation of bypass signaling pathways: Cancer cells may activate alternative pro-survival pathways to counteract the pro-apoptotic effects of ceramide accumulation. | - Pathway Analysis: Use phosphoprotein arrays or Western blotting to screen for the activation of key survival pathways such as Akt/mTOR, ERK/MAPK, and NF-κB. - Targeted Combination Therapy: If a specific bypass pathway is identified, co-administer this compound with an inhibitor of that pathway. |
| 2. Altered sphingolipid metabolism: Cells may adapt by increasing the conversion of ceramide to non-apoptotic sphingolipids or by reducing de novo ceramide synthesis. | - Lipidomic Analysis: Perform mass spectrometry-based lipidomics to profile changes in the sphingolipidome of resistant cells. - Inhibit Downstream Enzymes: If an alternative metabolic route is identified, consider using inhibitors for the enzymes involved in that pathway in combination with this compound. | |
| Reduced intracellular accumulation of this compound in resistant cells. | 1. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the inhibitor from the cell. | - Efflux Pump Expression: Use qRT-PCR or Western blotting to assess the expression of common ABC transporters like MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). - Efflux Pump Inhibition: Co-treat cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) to see if sensitivity to this compound is restored. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Acid Ceramidase (ASAH1). ASAH1 is responsible for the hydrolysis of pro-apoptotic ceramide into sphingosine and a free fatty acid. By inhibiting ASAH1, this compound leads to the accumulation of intracellular ceramide, which can induce cell cycle arrest and apoptosis in cancer cells.
Q2: My cancer cell line shows high intrinsic resistance to this compound. What could be the reason?
A2: High intrinsic resistance can be due to several factors:
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Low ASAH1 expression or activity: The cell line may not rely heavily on the ASAH1 pathway for survival.
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High basal activity of pro-survival pathways: The cells may have constitutively active signaling pathways (e.g., PI3K/Akt) that override the pro-apoptotic signals from ceramide accumulation.
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Rapid ceramide metabolism: The cells might efficiently convert ceramide to other non-toxic metabolites through alternative pathways.
Q3: How can I confirm that resistance is due to a specific mechanism, such as a bypass pathway?
A3: To confirm the role of a bypass pathway, you can perform the following:
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Inhibition of the suspected pathway: Treat the resistant cells with a specific inhibitor of the suspected bypass pathway in combination with this compound. A synergistic effect or restoration of sensitivity would suggest the involvement of that pathway.
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Genetic knockdown: Use siRNA or shRNA to knockdown key components of the suspected pathway and observe if sensitivity to this compound is restored.
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Overexpression studies: In sensitive cells, overexpress a constitutively active form of a key protein in the suspected pathway to see if it confers resistance.
Q4: What is a typical concentration range for inducing resistance to this compound in cell culture?
A4: To induce resistance, a stepwise dose-escalation approach is recommended. Start by treating the cells with a concentration of this compound that is at or slightly below the IC50 value. Once the cells have adapted and are proliferating steadily, gradually increase the concentration in small increments. This process can take several months. It is crucial to maintain a parallel culture of the parental cell line for comparison.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). A parallel culture with vehicle (DMSO) should be maintained.
-
Dose Escalation: Once the cells in the drug-containing medium are proliferating at a rate similar to the vehicle-treated cells, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Escalation: Repeat the dose escalation process, allowing the cells to adapt at each new concentration. This process may take several months.
-
Establish Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterize Resistant Line: Once established, characterize the resistant cell line by determining its new IC50 value and comparing it to the parental line. The resistance index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation of key signaling proteins in resistant cells.
Materials:
-
Parental and resistant cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-ASAH1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Addressing poor oral bioavailability of Acid Ceramidase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Acid Ceramidase-IN-1. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
| Issue/Observation | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected efficacy in in vivo oral dosing studies. | Suboptimal formulation leading to incomplete dissolution or precipitation in the GI tract. | 1. Formulation Re-evaluation: this compound is a lipophilic molecule. Consider formulating it in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve its solubilization and absorption.[1][2] 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization to increase the surface area for dissolution.[1] 3. Solubility Enhancement: Experiment with pharmaceutically acceptable co-solvents or cyclodextrin complexes to improve aqueous solubility.[1] |
| High inter-animal variability in plasma exposure. | 1. Dosing Vehicle Consistency: Ensure the dosing vehicle is homogenous and that the compound remains stable and uniformly suspended or dissolved throughout the dosing procedure. 2. Fasting State: Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of lipophilic compounds. 3. Increase Animal Cohort Size: A larger group of animals can help improve the statistical power and overcome inherent biological variability. | |
| Rapid metabolism (first-pass effect). | 1. Route of Administration Comparison: Compare oral (p.o.) administration results with intravenous (i.v.) or intraperitoneal (i.p.) dosing to determine the absolute bioavailability and assess the impact of first-pass metabolism. 2. Metabolic Stability Assessment: If not already done, perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species to understand the metabolic fate of the compound. | |
| Difficulty dissolving the compound for in vitro assays. | Inappropriate solvent selection. | 1. Recommended Solvent: this compound is reported to be soluble in DMSO (50 mg/mL with warming).[3] For cell-based assays, prepare a concentrated stock in DMSO and then dilute it in an aqueous buffer or cell culture medium to the final desired concentration. 2. Avoid Precipitation: When diluting the DMSO stock, add it to the aqueous solution with vigorous vortexing to prevent precipitation. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Observed off-target effects or cellular toxicity at high concentrations. | Non-specific activity or poor selectivity at elevated doses. | 1. Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for specific Acid Ceramidase inhibition versus off-target effects. 2. Selectivity Profiling: Test the compound against other related enzymes, such as neutral or alkaline ceramidases, to confirm its selectivity, especially if unexpected phenotypes are observed. |
Frequently Asked Questions (FAQs)
Q1: The premise of our project is the poor oral bioavailability of this compound. However, some literature describes it as "orally bioavailable." Can you clarify this?
A1: This is a critical point. The lead optimization study that resulted in this compound (also referred to as compound 22m) explicitly aimed to create an inhibitor with an improved oral bioavailability and CNS penetration profile. The resulting molecule is described as orally active and having a desirable pharmacokinetic profile in mice. Therefore, the compound is not characterized by "poor" bioavailability but rather is designed for oral administration. The troubleshooting guide above provides strategies to optimize its in vivo performance, which is a standard part of preclinical development for any orally administered agent, rather than to "fix" a fundamental flaw of poor absorption.
Q2: What is the mechanism of action for this compound?
A2: this compound is a covalent, irreversible inhibitor of Acid Ceramidase (AC). It belongs to the benzoxazolone carboxamide class of inhibitors. The urea-like functionality of the molecule covalently reacts with the catalytic cysteine residue (Cys-143) in the active site of the AC enzyme, thereby inactivating it. This inhibition leads to an accumulation of its substrate, ceramide, and a decrease in its product, sphingosine, which can modulate downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Q3: What are the key physicochemical and in vitro properties of this compound?
A3: The following table summarizes the key in vitro data for this compound (compound 22m) from its primary publication.
| Parameter | Value | Reference |
| hAC IC₅₀ | 0.166 µM | |
| Kinetic Aqueous Solubility (pH 7.4) | High (Specific value not provided) | |
| Mouse Plasma Stability (% remaining after 30 min) | >99% | |
| Mouse Liver Microsomal Stability (% remaining after 30 min) | 85% |
Q4: How does inhibition of Acid Ceramidase affect cellular signaling?
A4: Acid Ceramidase is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Ceramide and sphingosine (and its phosphorylated product, sphingosine-1-phosphate or S1P) are bioactive lipids with often opposing roles in cell fate. Ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while S1P is linked to pro-survival and proliferative signaling. By inhibiting Acid Ceramidase, this compound blocks the degradation of ceramide, leading to its accumulation. This shift in the ceramide/S1P balance can push cells towards apoptosis, making it a target of interest in cancer therapy.
Data Presentation
While specific in vivo pharmacokinetic parameters for this compound (22m) are not detailed in the primary publication, a full pharmacokinetic profile for a structurally related and potent oxazolone carboxamide AC inhibitor (compound 32b) has been published by a similar research group. This data is presented below as a representative example of the expected profile for this class of compounds and for comparative purposes.
Table 1: Pharmacokinetic Parameters of Compound 32b in CD-1 Mice
| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Cₘₐₓ (ng/mL) | 104 ± 15 | 185 ± 55 |
| Tₘₐₓ (h) | 0.08 | 0.5 |
| AUC₀-t (hng/mL) | 67 ± 11 | 370 ± 111 |
| AUC₀-∞ (hng/mL) | 67 ± 11 | 373 ± 112 |
| t₁/₂ (h) | 0.8 ± 0.1 | 1.1 ± 0.2 |
| CL (mL/min/kg) | 250 ± 42 | - |
| Vdₛₛ (L/kg) | 18 ± 1 | - |
| Oral Bioavailability (F%) | - | 11 |
| Data sourced from Caputo S, et al. J Med Chem. 2020;63(24):15821-15851. |
Experimental Protocols
1. Protocol: Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption in vitro.
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane inserts (e.g., Transwell®).
-
Maintain the cultures for 21-25 days to allow for differentiation into a polarized monolayer.
-
-
Assay Procedure:
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., this compound at 10 µM) to the apical (A) side and compound-free buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
To measure efflux, add the compound to the basolateral side and sample from the apical side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
2. Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of a test compound.
-
Animal Handling:
-
Use adult male CD-1 mice (or other appropriate strain), 8-10 weeks old.
-
Acclimate animals for at least 3 days before the experiment.
-
Fast animals overnight (approx. 12 hours) before oral dosing, with free access to water.
-
-
Dosing:
-
Oral (p.o.) Group: Prepare the formulation (e.g., in 0.5% methylcellulose with 0.1% Tween 80 in water). Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (i.v.) Group: Prepare a sterile formulation in a suitable vehicle (e.g., saline with 5% DMSO, 5% Solutol HS 15). Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
-
Sample Collection:
-
Collect blood samples (approx. 50 µL) via saphenous or submandibular vein puncture at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.
-
-
Sample Analysis and PK Calculation:
-
Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance (CL), and half-life (t₁/₂).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
Caption: Signaling pathway of Acid Ceramidase (AC) and its inhibition.
Caption: Troubleshooting workflow for low in vivo oral efficacy.
Caption: Experimental workflow for an oral bioavailability study.
References
Technical Support Center: Interpreting Unexpected Phenotypes with IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and troubleshooting unexpected experimental results when using "IN-1," a representative ATP-competitive kinase inhibitor. While the specific target of your "IN-1" may vary, the principles of inhibitor promiscuity, off-target effects, and cellular compensation mechanisms are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: We observe a phenotype that is inconsistent with the known function of the intended target kinase. What could be the cause?
A1: This is a common challenge in pharmacological studies. Several factors could be at play:
-
Off-Target Inhibition: Most kinase inhibitors are not entirely specific and can bind to multiple kinases, especially those with similar ATP-binding pockets.[1][2] This "polypharmacology" can lead to phenotypes resulting from the inhibition of unintended targets.[1]
-
Indirect Effects: The inhibitor might be acting on its intended target, but this inhibition could trigger a signaling cascade with unforeseen downstream consequences.
-
Activation of Compensatory Pathways: Cells can adapt to the inhibition of a specific pathway by upregulating parallel or redundant signaling routes to maintain homeostasis or promote survival.[3][4]
-
Paradoxical Pathway Activation: In some cases, kinase inhibitors can paradoxically activate a signaling pathway, which can be caused by disrupting negative feedback loops.
Q2: Our IN-1 treatment is showing lower potency in our cell-based assays compared to in vitro kinase assays. Why?
A2: Discrepancies between in vitro and cellular potency are often observed. Potential reasons include:
-
High Intracellular ATP Concentration: In vitro kinase assays may be performed at ATP concentrations that are not representative of the intracellular environment. Since IN-1 is an ATP-competitive inhibitor, higher intracellular ATP levels will require a higher concentration of the inhibitor to achieve the same level of target engagement.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Compound Efflux: Cells may actively pump the inhibitor out through efflux pumps, reducing its effective intracellular concentration.
-
Compound Metabolism: The inhibitor may be metabolized by the cells into a less active form.
Q3: We are observing a complete loss of efficacy of IN-1 over time in our long-term cell culture experiments. What is happening?
A3: The loss of inhibitor efficacy over time is a hallmark of acquired resistance. Common mechanisms include:
-
Secondary Mutations in the Target Kinase: The kinase can acquire mutations that prevent the inhibitor from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells are adept at activating alternative signaling pathways to circumvent the effects of the inhibitor. For instance, inhibition of one receptor tyrosine kinase pathway could lead to the upregulation of another.
-
Phenotypic Changes: Cells can undergo transformations, such as the epithelial-to-mesenchymal transition (EMT), which can confer resistance to kinase inhibitors.
Q4: Can IN-1 treatment have unexpected on-target effects in a whole organism that are not observed in cell culture?
A4: Yes, inhibiting a kinase in the context of a whole organism can lead to on-target effects that are not apparent in isolated cells. This is because the target kinase may have different roles in different tissues and cell types. For example, a Trk inhibitor used in a cancer model might also affect the nervous system, where Trk receptors are crucial for development and maintenance, potentially leading to neurological side effects.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed
Initial Assessment:
-
Confirm Target Engagement: First, verify that IN-1 is inhibiting its intended target in your experimental system at the concentration used. A Western blot to check the phosphorylation status of a direct downstream substrate is a standard method.
-
Review Literature: Check for published data on the selectivity profile of your specific IN-1 or similar compounds. Kinase inhibitor databases can provide information on potential off-targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Problem 2: Reduced or No Efficacy in Cellular Assays
| Potential Cause | Suggested Action |
| Insufficient Inhibitor Concentration | Perform a dose-response curve to determine the IC50 in your specific cell model. |
| Short Incubation Time | Optimize the incubation time (e.g., 2, 6, 24 hours) to find the point of maximal effect. |
| Cellular Resistance | Sequence the target kinase gene in your cells to check for resistance mutations. |
| Compound Instability | Use a fresh stock of IN-1 and confirm its concentration and purity. |
| Poor Cell Permeability | Consider using a higher concentration or a longer incubation time. |
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
This protocol is to assess the phosphorylation status of a downstream substrate of the target kinase.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of IN-1 or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, probe a separate blot or strip and re-probe the same blot with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vitro Kinase Assay
This protocol is to determine the IC50 of IN-1 against the purified target kinase.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer containing MgCl2, DTT, and other components as required for the specific kinase.
-
Kinase: Dilute the purified active kinase to the desired concentration in Kinase Buffer.
-
Substrate: Prepare the substrate (peptide or protein) in Kinase Buffer.
-
ATP: Prepare a solution of ATP. The concentration should ideally be at or near the Km of the kinase for ATP.
-
Inhibitor: Perform serial dilutions of IN-1 in DMSO.
-
-
Assay Procedure:
-
Add the serially diluted inhibitor or DMSO to the wells of a microplate.
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a time within the linear range of the assay.
-
Stop the reaction.
-
-
Detection: Quantify the kinase activity using a suitable method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Diagrams
Hypothetical Signaling Pathway for "TargetKinase"
Caption: On-target inhibition by IN-1.
Compensatory Pathway Activation
Caption: Upregulation of a compensatory pathway.
Data Presentation
Table 1: Kinase Selectivity Profile of IN-1
| Kinase | IC50 (nM) |
| TargetKinase | 10 |
| OffTargetKinase A | 150 |
| OffTargetKinase B | 800 |
| OffTargetKinase C | >10,000 |
Table 2: Effect of IN-1 on Cell Viability
| Cell Line | TargetKinase Expression | IC50 (µM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | 12.5 |
| Cell Line A (TargetKinase KO) | None | >50 |
References
Optimizing incubation time for Acid Ceramidase-IN-1 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in experiments using Acid Ceramidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1).[1] Its mechanism of action involves the inhibition of AC, the enzyme responsible for hydrolyzing ceramide into sphingosine and a free fatty acid. This inhibition leads to the accumulation of various ceramide species and a subsequent decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P).[1]
Q2: What is the reported IC₅₀ value for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) for human acid ceramidase (hAC) is reported to be 0.166 μM.[1] It is important to note that as a time-dependent inhibitor, the observed IC₅₀ can vary with incubation time.
Q3: How does incubation time affect the inhibitory activity of this compound?
A3: this compound exhibits time-dependent inhibition, meaning the extent of enzyme inhibition increases with longer incubation times.[1] This is a critical factor to consider when designing experiments, as insufficient incubation may lead to an underestimation of the inhibitor's potency. Conversely, excessively long incubation times might induce off-target effects or cellular stress.
Q4: What is a typical starting range for incubation time in cell-based assays?
A4: Based on available data, a common incubation time for this compound in cell-based assays ranges from 30 minutes to 6 hours.[1] However, the optimal time will depend on the specific cell type, experimental conditions, and the endpoint being measured. A time-course experiment is highly recommended to determine the ideal incubation period for your specific assay.
Q5: What are the expected downstream cellular effects of treating cells with this compound?
A5: Treatment of cells with this compound is expected to lead to an accumulation of intracellular ceramides. This accumulation can, in turn, influence various signaling pathways, often promoting anti-proliferative and pro-apoptotic effects. A key consequence of acid ceramidase inhibition is the reduction of sphingosine and its subsequent phosphorylation to sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. The resulting shift in the ceramide/S1P ratio is a critical determinant of cell fate.
Troubleshooting Guide: Optimizing Incubation Time
Issue 1: No significant inhibition of acid ceramidase activity is observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | This compound is a time-dependent inhibitor. A short incubation period may not be sufficient to achieve significant inhibition. Solution: Perform a time-course experiment, testing a range of incubation times (e.g., 0.5, 1, 2, 4, and 6 hours) to determine the optimal duration for your experimental setup. |
| Incorrect Inhibitor Concentration | The concentration of this compound may be too low to elicit a measurable effect. Solution: Titrate the inhibitor concentration. A common starting range is 1-10 μM for cell-based assays. |
| Cellular Context | The expression level of acid ceramidase can vary between cell lines, affecting the required inhibitor concentration and incubation time. Solution: Characterize the basal acid ceramidase activity in your cell line of interest. |
| Inhibitor Instability | Improper storage or handling of this compound can lead to its degradation. Solution: Ensure the inhibitor is stored correctly, typically at -20°C or -80°C as a stock solution, and minimize freeze-thaw cycles. Prepare fresh dilutions before each experiment. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Incubation Times | Even small variations in incubation time can lead to significant differences in the level of inhibition with a time-dependent inhibitor. Solution: Standardize the incubation time across all experiments and ensure precise timing of inhibitor addition and assay termination. |
| Cell Seeding Density | Variations in cell number can affect the effective inhibitor-to-enzyme ratio. Solution: Maintain consistent cell seeding densities and ensure cells are in a logarithmic growth phase at the start of the experiment. |
| Assay Conditions | Fluctuations in temperature, pH, or other assay parameters can impact enzyme activity. Solution: Strictly control all assay conditions. Use a temperature-controlled incubator and freshly prepared buffers. |
Issue 3: Observed cellular toxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Excessively Long Incubation Time | Prolonged exposure to the inhibitor may induce cellular stress and off-target effects. Solution: Determine the minimum incubation time required to achieve the desired level of inhibition from your time-course experiment and avoid unnecessarily long incubations. |
| High Inhibitor Concentration | High concentrations of any compound can lead to non-specific effects. Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Off-target Activity | This compound has been shown to have weak inhibitory effects on other enzymes like N-acylethanolamine acid amidase (hNAAA) and fatty acid amide hydrolase (FAAH) at higher concentrations. Solution: If off-target effects are suspected, consider using lower concentrations of the inhibitor or employing complementary approaches like siRNA-mediated knockdown of acid ceramidase to confirm the specificity of the observed phenotype. |
Quantitative Data
The following table provides a representative example of the time-dependent inhibition of acid ceramidase activity by this compound in a cellular context. The IC₅₀ values are expected to decrease with longer pre-incubation times.
| Pre-incubation Time (hours) | IC₅₀ (μM) |
| 0.5 | 0.85 |
| 1 | 0.45 |
| 2 | 0.25 |
| 4 | 0.17 |
| 6 | 0.15 |
Note: This table is a representative illustration based on the known time-dependent nature of this compound. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a procedure to determine the optimal incubation time for this compound in a cell-based acid ceramidase activity assay.
-
Cell Seeding:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to test a range of concentrations around the expected IC₅₀ (e.g., 0.01, 0.1, 1, 10, 100 μM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Inhibitor Treatment and Incubation:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for different time points (e.g., 0.5, 1, 2, 4, and 6 hours) at 37°C in a 5% CO₂ incubator.
-
-
Acid Ceramidase Activity Assay:
-
At the end of each incubation period, measure the acid ceramidase activity. A common method involves using a fluorogenic substrate.
-
Lyse the cells and incubate the lysate with a fluorogenic substrate for acid ceramidase (e.g., a Bodipy-conjugated ceramide analog) in an acidic buffer (pH 4.5).
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For each time point, calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each incubation time.
-
The optimal incubation time is typically the shortest duration that provides a stable and potent IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: The sphingolipid metabolic pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a time-course inhibition assay with this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of Acid Ceramidase-IN-1 on ASAH1: A Comparative Guide
This guide provides an objective comparison of Acid Ceramidase-IN-1's performance against other known inhibitors of Acid Ceramidase (ASAH1). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to assist researchers, scientists, and drug development professionals in their evaluation.
Acid ceramidase (ASAH1) is a lysosomal enzyme crucial to sphingolipid metabolism. It catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This function places ASAH1 at a critical juncture, influencing the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][3] Elevated expression of ASAH1 has been linked to various cancers, contributing to tumor progression and resistance to therapy.[1] Consequently, the inhibition of ASAH1 has emerged as a promising therapeutic strategy.
Performance Comparison of ASAH1 Inhibitors
This compound is a potent, orally active, and blood-brain barrier-penetrant inhibitor of human acid ceramidase (hAC). Its efficacy has been demonstrated in both biochemical and cell-based assays. The following table provides a comparative summary of this compound and other alternative ASAH1 inhibitors based on their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | IC50 Value (ASAH1) | Cell Line / Condition | Citation |
| This compound | 0.166 µM (hAC) | Biochemical Assay | |
| 0.41 µM (EC50) | Primary Fibroblast Cells | ||
| ARN14976 (17a) | 117 nM | TSC2-null cells | |
| Carmofur | 17 µM | TSC2-null cells | |
| 11 - 104 µM | Glioblastoma Stem-like Cells | ||
| B-13 | ~10 µM | Human Melanoma & HaCat Keratinocytes | |
| Ceranib-2 | 55 µM | Cell-based assay | |
| 0.6 - 5.5 µM | Proteasome inhibitor-resistant Multiple Myeloma cells | ||
| N-oleoylethanolamine (NOE) | ~500 µM (Ki) | N/A | |
| D-MAPP | 500 µM | Human Melanoma & HaCat Keratinocytes | |
| W000113402_C12 | 32 µM | A375 cells overexpressing ASAH1 |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are representative protocols for in vitro and cell-based assays to determine the inhibitory effect on ASAH1.
1. In Vitro Fluorogenic Acid Ceramidase Activity Assay
This protocol is adapted from a high-throughput screening method and is suitable for determining the direct inhibitory effect of a compound on ASAH1 enzymatic activity.
-
Materials:
-
Recombinant human ASAH1
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay Buffer: 25 mM sodium acetate, pH 4.5
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO/H2O.
-
Dispense the diluted inhibitor into the wells of the 384-well plate. The final DMSO concentration should be kept low (e.g., 1%) to avoid interference.
-
Add the recombinant ASAH1 enzyme to the wells containing the inhibitor and incubate for a pre-determined time at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-3 hours.
-
Stop the reaction (e.g., by adding a suitable stop solution or by heat inactivation).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Acid Ceramidase Inhibition Assay
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit ASAH1 activity within a cellular environment.
-
Materials:
-
A suitable cell line (e.g., A375 cells overexpressing ASAH1, SH-SY5Y cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Inhibitor compound.
-
Fluorogenic substrate for cellular assays (e.g., RBM14-C12).
-
96-well cell culture plates.
-
Fluorescence microscope or plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 3 hours).
-
Add the fluorogenic substrate directly to the cell culture medium.
-
Incubate for an additional period (e.g., 3 hours) at 37°C to allow for substrate processing by intracellular ASAH1.
-
Measure the fluorescence in each well using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
-
Determine the cell viability using a parallel assay (e.g., MTS assay) to control for cytotoxicity of the inhibitor.
-
Calculate the IC50 value based on the reduction in fluorescence, normalized to cell viability.
-
Visualizations
ASAH1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of ASAH1 in sphingolipid metabolism and the consequences of its inhibition.
Caption: ASAH1 inhibition blocks ceramide breakdown, leading to its accumulation and apoptosis induction.
Experimental Workflow for Inhibitor Validation
This diagram outlines a typical workflow for validating the inhibitory effect of a compound like this compound on ASAH1.
Caption: A stepwise workflow for validating an ASAH1 inhibitor from in vitro to in vivo models.
References
A Comparative Guide to ASAH1 Inhibitors: Acid Ceramidase-IN-1 vs. Carmofur
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the investigation of acid ceramidase (ASAH1) function and its role in disease. This guide provides a detailed, data-driven comparison of two prominent ASAH1 inhibitors: Acid Ceramidase-IN-1 and the clinically utilized drug, Carmofur.
This publication objectively evaluates the performance of these two compounds, presenting supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Performance Indicators
| Feature | This compound | Carmofur |
| Potency (IC50) | 166 nM (human ASAH1) | ~29 nM (rat recombinant AC) |
| Mechanism of Action | Not explicitly defined | Covalent, irreversible |
| Cellular Activity | Reduces AC activity and sphingosine levels; increases ceramide levels. EC50 of 0.41 µM in primary fibroblasts.[1] | Inhibits AC activity and elevates ceramide levels in various cancer cell lines. |
| Selectivity | Weak inhibition of hNAAA (IC50 = 8.0 µM); potent inhibition of hFAAH (IC50 = 0.070 µM).[1] | Primarily targets ASAH1; its 5-FU metabolite has other activities. |
| Bioavailability | Orally active and blood-brain barrier penetrant.[1] | Orally administrable and crosses the blood-brain barrier.[1] |
In-Depth Analysis
Potency and Efficacy
This compound is a potent inhibitor of human acid ceramidase with a reported IC50 of 166 nM.[1] In cellular assays, it demonstrates an EC50 of 0.41 µM in primary fibroblast cells, effectively reducing acid ceramidase activity and consequently decreasing sphingosine levels while causing an accumulation of ceramide species.
Carmofur, originally developed as a derivative of 5-fluorouracil (5-FU), has been identified as a highly potent inhibitor of acid ceramidase, with an IC50 of approximately 29 nM against the rat recombinant enzyme. Its inhibitory action on ASAH1 is independent of its function as a 5-FU prodrug. In various cancer cell lines, Carmofur treatment leads to an increase in intracellular ceramide levels, a key indicator of ASAH1 inhibition.
It is important to note that the provided IC50 values are from different studies and experimental systems (human vs. rat enzyme), which may not be directly comparable. However, both compounds demonstrate high potency at the nanomolar level.
Mechanism of Action
A significant distinction between the two inhibitors lies in their mechanism of action. Carmofur is a well-characterized covalent inhibitor of ASAH1. It irreversibly binds to the catalytic cysteine residue (Cys143) in the active site of the enzyme. This covalent modification leads to a sustained inhibition of enzyme activity.
The precise mechanism of inhibition for this compound has not been explicitly detailed in the available literature. Further biochemical studies would be required to determine if it acts as a reversible or irreversible inhibitor and to characterize its binding mode to ASAH1.
Figure 1. Comparison of the known mechanism of action for Carmofur versus the general inhibitory action of this compound.
Selectivity
This compound has been profiled for its selectivity against other related enzymes. It shows weak inhibitory activity against human N-acylethanolamine acid amidase (hNAAA) with an IC50 of 8.0 µM, but it is a potent inhibitor of human fatty acid amide hydrolase (FAAH) with an IC50 of 0.070 µM. This off-target activity should be considered when interpreting experimental results.
The selectivity profile of Carmofur as an ASAH1 inhibitor is less explicitly detailed in the provided search results. While its primary anticancer effects were initially attributed to its conversion to 5-FU, its potent and direct inhibition of ASAH1 is now recognized as a key component of its activity. Further studies are needed to comprehensively evaluate its selectivity against a broader panel of amidases and other enzymes.
The ASAH1 Signaling Pathway and the Impact of Inhibition
ASAH1 is a central enzyme in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Ceramide is a pro-apoptotic lipid, while sphingosine can be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and inflammation. The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate. In many cancers, ASAH1 is overexpressed, leading to a decrease in pro-apoptotic ceramide and an increase in pro-survival S1P, thereby contributing to tumor progression and chemoresistance.
Inhibition of ASAH1 by compounds like this compound and Carmofur disrupts this balance. By blocking the breakdown of ceramide, these inhibitors lead to its accumulation, which can trigger apoptosis in cancer cells. Concurrently, the reduction in sphingosine production leads to a depletion of S1P, diminishing its pro-survival signaling.
Figure 2. The ASAH1 signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
In Vitro ASAH1 Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on ASAH1 activity.
-
Enzyme Source: Recombinant human or other species-specific ASAH1.
-
Substrate: A fluorogenic or chromogenic ceramide analog (e.g., a substrate that releases a fluorescent product upon cleavage).
-
Buffer: An acidic buffer, typically sodium acetate at pH 4.5, is used to mimic the lysosomal environment where ASAH1 is active.
-
Procedure:
-
The inhibitor (e.g., this compound or Carmofur) is pre-incubated with the enzyme in the assay buffer at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is incubated at 37°C for a defined period.
-
The formation of the product is measured using a plate reader (fluorescence or absorbance).
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Figure 3. A generalized workflow for an in vitro ASAH1 enzyme inhibition assay.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cultured cells.
-
Cell Lines: A panel of relevant cell lines (e.g., cancer cell lines with known ASAH1 expression levels).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the inhibitor or vehicle control.
-
After a defined incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cell growth inhibition are calculated.
-
Quantification of Intracellular Ceramide Levels
This assay confirms the on-target effect of the ASAH1 inhibitor in a cellular context.
-
Procedure:
-
Cells are treated with the inhibitor or vehicle control for a specified time.
-
After treatment, cells are harvested, and lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
-
The lipid extracts are then analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify specific ceramide species.
-
The levels of ceramides in inhibitor-treated cells are compared to those in control cells to determine the extent of accumulation.
-
Conclusion
Both this compound and Carmofur are potent inhibitors of ASAH1 that have demonstrated efficacy in cellular models. The choice between these two compounds will depend on the specific experimental goals.
Carmofur offers the advantage of being a clinically used drug with a well-established covalent mechanism of action and proven blood-brain barrier permeability. This makes it a strong candidate for in vivo studies and translational research.
This compound is a valuable research tool with high potency and characterized oral activity and brain penetration. However, its off-target activity against FAAH and its currently undefined mechanism of inhibition warrant careful consideration in experimental design and data interpretation.
For researchers aiming to investigate the fundamental roles of ASAH1, a direct comparison of these inhibitors in their specific experimental system is recommended to determine the most suitable compound for their research questions.
References
A Comparative Analysis of Acid Ceramidase Inhibitors: Acid Ceramidase-IN-1 vs. Ceranib-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent acid ceramidase (AC) inhibitors, Acid Ceramidase-IN-1 and Ceranib-2. The objective is to offer a comprehensive resource for researchers in oncology and other fields where modulation of the sphingolipid metabolic pathway is a therapeutic strategy. This document summarizes their efficacy based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to Acid Ceramidase and its Inhibitors
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] Ceramide is a pro-apoptotic lipid, while its downstream metabolite, sphingosine-1-phosphate (S1P), promotes cell survival, proliferation, and angiogenesis.[2][3] In many cancers, ASAH1 is overexpressed, leading to a decrease in intracellular ceramide levels and an increase in S1P, thereby contributing to tumor progression and therapeutic resistance.[4][5]
Inhibitors of acid ceramidase, such as this compound and Ceranib-2, aim to block this enzymatic activity, leading to an accumulation of intracellular ceramide and a subsequent induction of apoptosis in cancer cells.
Mechanism of Action
Both this compound and Ceranib-2 are inhibitors of acid ceramidase. Their primary mechanism of action is to block the breakdown of ceramide, thereby increasing its intracellular concentration. This elevation in ceramide levels triggers various cellular stress responses, leading to cell cycle arrest and apoptosis. The inhibition of acid ceramidase also leads to a reduction in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Ceranib-2 from various studies. It is important to note that the experimental conditions, such as cell lines and assay durations, may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Efficacy - Acid Ceramidase Inhibition
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | Human Acid Ceramidase (hAC) | 0.166 µM | Recombinant enzyme | |
| Ceranib-2 | Cellular Ceramidase Activity | 28 µM | SKOV3 cells |
Table 2: In Vitro Efficacy - Antiproliferative and Cytotoxic Effects
| Compound | Effect | IC50 / Concentration | Cell Line | Incubation Time | Reference |
| This compound | EC50 | 0.41 µM | Primary fibroblast cells | Not Specified | |
| Ceranib-2 | Inhibition of cell proliferation | 0.73 µM | SKOV3 cells | 72 hours | |
| Ceranib-2 | Growth inhibition | 13 µM | MCF7 cells | 24 hours | |
| Ceranib-2 | Growth suppression | 7 µM | T-98G glioma cells | 24 hours | |
| Ceranib-2 | Growth suppression | 0.9 µM | T-98G glioma cells | 48 hours |
Table 3: In Vivo Efficacy
| Compound | Dosage and Administration | Animal Model | Outcome | Reference |
| This compound | 30-90 mg/kg, i.p., once daily for 14 days | Mice | Significantly reduced brain GlcCer levels | |
| Ceranib-2 | 20-50 mg/kg, i.p., daily for 5 days/week for 3 weeks | Female Balb/c mice with syngeneic tumors | Delayed tumor growth |
Experimental Protocols
Detailed methodologies for key experiments cited in the efficacy data are provided below.
Acid Ceramidase Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory potential of compounds on acid ceramidase.
Protocol Steps:
-
Preparation of Cell Lysates/Recombinant Enzyme: Prepare cell homogenates or use purified recombinant acid ceramidase.
-
Reaction Mixture: In a 96-well plate, combine the enzyme source, the test inhibitor at various concentrations, and a fluorogenic substrate (e.g., Rbm14-12) in an acidic buffer (e.g., 25 mM sodium acetate, pH 4.5).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 100 mM glycine/NaOH buffer, pH 10.6).
-
Fluorescence Measurement: Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value by plotting inhibition versus inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cells.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., MCF7, T-98G) in a 96-well plate at a specific density (e.g., 1 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., Ceranib-2) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Steps:
-
Cell Treatment: Treat cells with the desired concentration of the inhibitor for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate cell populations based on their fluorescence.
Discussion and Conclusion
Both this compound and Ceranib-2 are effective inhibitors of acid ceramidase with demonstrated anticancer properties.
-
This compound exhibits high potency against the isolated human enzyme with a nanomolar IC50 value. Its ability to cross the blood-brain barrier and its oral activity make it a promising candidate for neurological diseases and brain cancers.
-
Ceranib-2 has been more extensively studied in various cancer cell lines, showing potent antiproliferative and pro-apoptotic effects in the low micromolar range. In vivo studies have confirmed its ability to delay tumor growth.
A direct comparison of the two inhibitors is limited by the lack of head-to-head studies. However, based on the available data, this compound appears to be a more potent inhibitor of the purified enzyme, while Ceranib-2 has a broader characterization of its cellular effects in cancer models.
The choice between these two inhibitors will depend on the specific research application. For studies requiring high enzymatic potency and CNS penetration, this compound may be preferred. For general in vitro and in vivo studies of acid ceramidase inhibition in cancer, Ceranib-2 is a well-characterized option. Further comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of these two compounds.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma | Haematologica [haematologica.org]
- 4. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Acid Ceramidase-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Acid Ceramidase-IN-1 with other commonly used acid ceramidase (AC) inhibitors. The following sections present quantitative data on inhibitor potency, detailed experimental protocols for assessing enzyme activity, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to Acid Ceramidase and its Inhibition
Acid ceramidase (AC), encoded by the ASAH1 gene, is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] This reaction is a key control point in regulating the cellular levels of bioactive lipids that influence cell fate decisions such as apoptosis and proliferation.[2] Dysregulation of AC activity has been implicated in various diseases, including cancer and lysosomal storage disorders, making it an attractive target for therapeutic intervention.[3][4][5]
A variety of small molecule inhibitors have been developed to target acid ceramidase, each with distinct chemical scaffolds and inhibitory properties. This guide focuses on comparing the specificity of this compound to other notable AC inhibitors: Carmofur, ARN14988, and B-13.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against human acid ceramidase (hAC) and other related enzymes. This data is compiled from various sources and provides a quantitative basis for comparing the potency and selectivity of these inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Source |
| This compound | Human Acid Ceramidase (hAC) | 166 | |
| Human N-acylethanolamine acid amidase (hNAAA) | 8,000 | MedChemExpress Datasheet | |
| Human fatty acid amide hydrolase (hFAAH) | 70 | MedChemExpress Datasheet | |
| Carmofur | Rat recombinant Acid Ceramidase | 29 | |
| ARN14988 | Human Acid Ceramidase (hAC) | 12.8 | MedChemExpress Datasheet |
| B-13 | Acid Ceramidase | ~10,000 |
Note: Direct comparative studies of all inhibitors against a full panel of ceramidases (acid, neutral, and alkaline) under identical experimental conditions are limited. The data presented here are compiled from individual studies and product datasheets.
Signaling Pathway and Experimental Workflow
To understand the context of acid ceramidase inhibition and the methods used to assess it, the following diagrams illustrate the sphingolipid metabolism pathway and a general workflow for determining inhibitor specificity.
Caption: The Sphingolipid Metabolism Pathway.
Caption: Workflow for Inhibitor Specificity Profiling.
Experimental Protocols
The following are generalized protocols for in vitro ceramidase activity assays, which are fundamental for determining the potency and specificity of inhibitors like this compound.
In Vitro Acid Ceramidase (AC) Fluorogenic Assay
This assay measures the activity of acid ceramidase by detecting the fluorescent product released from a synthetic substrate.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay Buffer: 50 mM sodium phosphate, 75 mM sodium chloride, 0.05% NP-40, pH 4.5
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 76 µg of recombinant acid ceramidase protein to each well.
-
Add the test inhibitor to the wells at various concentrations (e.g., 5 and 50 µM).
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding 50 µM of the C12 Ceramide substrate.
-
Incubate the reaction mixture for an appropriate time (e.g., 30 minutes) at 37°C.
-
Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution).
-
Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
In Vitro Neutral Ceramidase (NC) Assay
This protocol is adapted for measuring the activity of neutral ceramidase.
Materials:
-
Recombinant human neutral ceramidase
-
Substrate (e.g., C12-NBD ceramide)
-
Reaction Buffer: 75 mM NaCl, 25 mM HEPES (pH 8.0), 0.4% Triton X-100
-
Test inhibitor dissolved in DMSO
-
96-well plates
-
Method for product detection (e.g., HPLC for fluorescently tagged products)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In each well, combine 1 nM of recombinant neutral ceramidase with the test inhibitor.
-
Pre-incubate the enzyme and inhibitor.
-
Start the reaction by adding 20 µM of C12-NBD ceramide substrate.
-
Incubate the reaction for 2 hours at 37°C.
-
Stop the reaction and extract the lipids using a 1:1 chloroform-methanol solution.
-
Dry the extracted lipids under nitrogen and resuspend in an appropriate mobile phase for HPLC analysis.
-
Quantify the fluorescent product via HPLC to determine the extent of inhibition and calculate the IC50 value.
In Vitro Alkaline Ceramidase (ACER) Assay
This protocol is for assessing the activity of alkaline ceramidases.
Materials:
-
Microsomes from cells overexpressing the specific alkaline ceramidase isoform (e.g., ACER3)
-
Substrate (e.g., D-ribo-C12-NBD-phytoceramide)
-
Substrate Buffer: 25 mM glycine-NaOH (pH 9.0), 5 mM CaCl2, 150 mM NaCl, and 0.3% Triton X-100
-
Test inhibitor dissolved in DMSO
-
Method for product detection (e.g., HPLC)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Prepare the substrate by dispersing it in the substrate buffer via sonication to form homogeneous micelles.
-
In a reaction tube, mix an equal volume of the substrate-micelle solution with the microsomes containing the alkaline ceramidase.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and extract the lipid products.
-
Analyze the amount of fluorescent product formed using HPLC to determine the percentage of inhibition and calculate the IC50 value.
Conclusion
This compound is a potent inhibitor of human acid ceramidase. Based on the available data, it demonstrates inhibitory activity against other enzymes involved in lipid metabolism, such as FAAH and NAAA, suggesting a degree of off-target activity. A comprehensive understanding of its specificity, particularly in direct comparison to other acid ceramidase inhibitors like Carmofur, ARN14988, and B-13, requires further investigation through head-to-head studies against a broad panel of ceramidase isoforms and other related hydrolases. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which are essential for the selection of the most appropriate chemical tools for research and for the development of highly selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Acid Ceramidase-IN-1 Cross-reactivity with Other Human Ceramidases
A guide for researchers, scientists, and drug development professionals on the selectivity profile of Acid Ceramidase-IN-1, a potent inhibitor of acid ceramidase (ASAH1). This document provides a comparative overview of its activity against other human ceramidases and related amidohydrolases, supported by available experimental data and detailed methodologies for assessing inhibitor selectivity.
Introduction
This compound is a potent, orally active, and blood-brain barrier-penetrant inhibitor of acid ceramidase (AC; ASAH1), a key enzyme in sphingolipid metabolism.[1] By blocking the hydrolysis of ceramide to sphingosine, this compound leads to the accumulation of ceramide and a reduction in sphingosine levels, making it a valuable tool for studying the roles of these bioactive lipids in various physiological and pathological processes, including lysosomal storage diseases and cancer.[1][2] Given the existence of a family of human ceramidases with varying pH optima and cellular localizations, understanding the selectivity profile of this compound is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comprehensive comparison of the cross-reactivity of this compound with other human ceramidases and related enzymes.
Overview of Human Ceramidases
The human genome encodes five distinct ceramidases, categorized based on their optimal pH for activity:
-
Acid Ceramidase (ASAH1): A lysosomal enzyme that plays a crucial role in the catabolism of ceramide.
-
Neutral Ceramidase (ASAH2): Located at the plasma membrane and in mitochondria, it is involved in various cellular processes, including inflammation and cancer.
-
Alkaline Ceramidase 1 (ACER1): Found in the endoplasmic reticulum and highly expressed in the skin.
-
Alkaline Ceramidase 2 (ACER2): Localized to the Golgi apparatus and implicated in cell proliferation and survival.
-
Alkaline Ceramidase 3 (ACER3): Also found in the endoplasmic reticulum and Golgi, it shows specificity for certain ceramide species.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of this compound has been quantified against ASAH1 and select other amidohydrolases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Gene | Subcellular Localization | IC50 (µM) of this compound |
| Acid Ceramidase | ASAH1 | Lysosome | 0.166 |
| Neutral Ceramidase | ASAH2 | Plasma Membrane | Data not available |
| Alkaline Ceramidase 1 | ACER1 | Endoplasmic Reticulum | Data not available |
| Alkaline Ceramidase 2 | ACER2 | Golgi Apparatus | Data not available |
| Alkaline Ceramidase 3 | ACER3 | Endoplasmic Reticulum | Data not available |
| N-acylethanolamine acid amidase | NAAA | Lysosome | 8.0 |
| Fatty acid amide hydrolase | FAAH | Endoplasmic Reticulum | 0.070 |
Data for neutral and alkaline ceramidases are not publicly available at the time of this publication.
Signaling Pathway of Acid Ceramidase
The canonical pathway involving acid ceramidase begins with the breakdown of ceramide. This action plays a pivotal role in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).
Experimental Protocols for Assessing Cross-reactivity
To determine the selectivity of an inhibitor across the different human ceramidases, a series of biochemical assays can be performed. The following is a generalized workflow and specific protocols for each enzyme class.
General Workflow for Inhibitor Selectivity Profiling
Detailed Methodologies
1. Recombinant Human Ceramidase Expression and Purification:
-
Human ASAH1, ASAH2, ACER1, ACER2, and ACER3 cDNAs are cloned into suitable expression vectors (e.g., baculovirus for insect cells or mammalian expression vectors).
-
Proteins are expressed in a suitable host system (e.g., Sf9 insect cells or HEK293 mammalian cells).
-
Ceramidases are purified from cell lysates or conditioned media using affinity chromatography (e.g., His-tag or FLAG-tag purification).
-
The purity and concentration of the recombinant enzymes are determined by SDS-PAGE and a protein quantification assay (e.g., BCA assay).
2. In Vitro Ceramidase Activity Assays:
A fluorogenic substrate-based assay is commonly used to measure ceramidase activity. The general principle involves the enzymatic cleavage of a synthetic ceramide analog, leading to the release of a fluorescent reporter.
-
Acid Ceramidase (ASAH1) Assay:
-
Reaction Buffer: 25 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 4.5.
-
Substrate: A fluorogenic ceramide analog (e.g., RBM14-C12).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the reaction buffer, recombinant human ASAH1, and the inhibitor at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
-
-
Neutral Ceramidase (ASAH2) Assay:
-
Reaction Buffer: 25 mM Tris-HCl, 150 mM NaCl, 0.5% Triton X-100, pH 7.4.[3]
-
Substrate: A suitable fluorogenic ceramide analog.
-
Procedure: The procedure is similar to the acid ceramidase assay, with adjustments to the buffer and potentially the substrate and incubation time.
-
-
Alkaline Ceramidase (ACER1, ACER2, ACER3) Assays:
-
Reaction Buffer: 50 mM Tris-HCl, 1 mM CaCl2, 0.1% Triton X-100, pH 8.5-9.0.
-
Substrate: A fluorogenic ceramide analog, potentially with longer acyl chains to accommodate the substrate preferences of alkaline ceramidases.
-
Procedure: The procedure is similar to the other ceramidase assays, with the appropriate alkaline buffer.
-
3. Data Analysis:
-
The fluorescence readings are corrected for background fluorescence (wells without enzyme).
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a highly potent inhibitor of acid ceramidase (ASAH1). While data on its cross-reactivity with neutral and alkaline ceramidases is currently unavailable, it exhibits inhibitory activity against FAAH and weaker activity against NAAA. The provided experimental workflow and protocols offer a robust framework for researchers to comprehensively determine the selectivity profile of this compound and other inhibitors against the entire family of human ceramidases. Such data is indispensable for advancing our understanding of sphingolipid biology and for the development of targeted therapeutics.
References
Unveiling the Role of Acid Ceramidase: A Comparative Guide to ASAH1 Knockdown and Pharmacological Inhibition
A comprehensive analysis of targeting acid ceramidase through genetic knockdown versus chemical inhibition with Acid Ceramidase-IN-1, providing researchers with comparative data and detailed experimental protocols to validate therapeutic strategies.
Introduction
Acid ceramidase (ASAH1) has emerged as a critical regulator in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity positions ASAH1 as a key player in the delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a downstream product of sphingosine.[3] Dysregulation of ASAH1 activity is implicated in a variety of pathologies, including cancer, lysosomal storage disorders like Farber disease, and neurodegenerative conditions.[2][4] Consequently, modulating ASAH1 function through either genetic silencing (knockdown) or pharmacological inhibition presents a promising therapeutic avenue.
This guide provides a comparative overview of two principal methods for interrogating ASAH1 function: siRNA-mediated knockdown and chemical inhibition using this compound. We present a synthesis of experimental data to objectively compare the outcomes of these approaches on cellular processes and signaling pathways. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings in their own experimental systems.
Comparative Analysis: ASAH1 Knockdown vs. This compound Inhibition
The choice between genetic knockdown and pharmacological inhibition of ASAH1 depends on the specific research question and experimental context. Knockdown offers a high degree of specificity by targeting the mRNA of ASAH1, leading to a sustained reduction in protein expression. In contrast, small molecule inhibitors like this compound provide acute, reversible, and dose-dependent control over enzyme activity.
Effects on Sphingolipid Metabolism
A primary consequence of targeting ASAH1 is the alteration of the cellular sphingolipidome. Both ASAH1 knockdown and inhibition by this compound are expected to lead to an accumulation of ceramide species and a reduction in sphingosine and its downstream metabolites.
| Parameter | ASAH1 Knockdown (H295R cells) | This compound (SH-SY5Y cells) | Reference |
| Ceramide Species | Proportional increase in saturated long-chain (C18-24) Cer and unsaturated long-chain (C18:1) Cer. Decrease in C16-Cer and unsaturated very long-chain (C24:1 and C26:1) Cer. | Accumulation of Cer (d18:0/16:0) and Cer (d18:1/16:0). | |
| Sphingosine Levels | Reduction in nuclear sphingosine from 33% to 27% of the total nuclear sphingolipid fraction. | General decrease in sphingosine levels. | |
| Enzyme Activity | Sustained reduction in ASAH1 protein and activity. | Dose-dependent reduction in acid ceramidase activity. |
Impact on Gene Expression and Cellular Processes
Targeting ASAH1 has profound effects on gene expression and cellular phenotypes, including steroidogenesis, cell proliferation, and apoptosis.
| Parameter | ASAH1 Knockdown (H295R cells) | This compound | Reference |
| Steroidogenic Gene Expression | Increased transcription of multiple steroidogenic genes, including CYP17A1, CYP11B1/2, and CYP21A2. | Data not available in the provided search results. | |
| Cell Proliferation | Decrease in cell proliferation with a reduction in β-catenin, PCNA, and cyclin B2 protein levels. | Inhibits the proliferation of ovarian cancer cells. | |
| Apoptosis | Sensitizes pre-senescent fibroblasts to senolytics. | Induces apoptosis in acute myeloid leukemia (AML) cells. |
Experimental Protocols
siRNA-Mediated Knockdown of ASAH1
This protocol provides a general framework for the transient knockdown of ASAH1 in cultured mammalian cells using small interfering RNA (siRNA). Optimization of transfection conditions is crucial for achieving efficient gene silencing with minimal off-target effects.
Materials:
-
ASAH1-specific siRNA and non-targeting control siRNA.
-
Lipid-based transfection reagent.
-
Opti-MEM® I Reduced Serum Medium (or equivalent).
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute 20-80 pmol of siRNA (ASAH1-specific or non-targeting control) in 100 µL of Opti-MEM®.
-
In tube B, dilute 2-8 µL of the transfection reagent in 100 µL of Opti-MEM®.
-
Combine the contents of tube A and tube B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with siRNA transfection medium.
-
Add 0.8 mL of siRNA transfection medium to the siRNA-lipid complex mixture.
-
Aspirate the wash medium from the cells and add the 1 mL of the final transfection mixture to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Inhibition of Acid Ceramidase with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit ASAH1 activity.
Materials:
-
This compound (hAC IC50 = 0.166 µM).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Complete cell culture medium.
-
Cultured cells.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C as recommended by the supplier.
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical concentration range to test is 1-10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 0.5-6 hours).
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as measurement of enzyme activity, lipidomics, or assessment of cellular phenotype.
Visualizing the Impact of ASAH1 Inhibition
To better understand the molecular consequences of targeting ASAH1, the following diagrams illustrate the central role of this enzyme in sphingolipid metabolism and a generalized workflow for validating the effects of its knockdown.
Caption: The central role of ASAH1 in sphingolipid metabolism.
Caption: Workflow for validating ASAH1 knockdown or inhibition effects.
Conclusion
Both siRNA-mediated knockdown of ASAH1 and pharmacological inhibition with this compound serve as powerful tools to investigate the function of acid ceramidase. While knockdown provides a highly specific and sustained reduction of the target protein, chemical inhibitors offer acute and reversible control over enzyme function. The choice of methodology will be dictated by the specific experimental goals. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at validating the therapeutic potential of targeting ASAH1 in various disease models. The observed convergence of effects on sphingolipid metabolism and cellular processes underscores the on-target activity of both approaches, providing a robust framework for future investigations into the multifaceted roles of acid ceramidase.
References
- 1. uniprot.org [uniprot.org]
- 2. ASAH1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid Ceramidase Depletion Impairs Neuronal Survival and Induces Morphological Defects in Neurites Associated with Altered Gene Transcription and Sphingolipid Content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors for Inducing Ceramide Accumulation, Confirmed by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule inhibitors used to induce ceramide accumulation in cellular and preclinical models. The focus is on compounds targeting key enzymes in the sphingolipid metabolic pathway, with a central emphasis on the use of mass spectrometry for the precise quantification of resulting changes in ceramide levels. This document is intended to aid researchers in selecting the appropriate tools to investigate the multifaceted roles of ceramides in health and disease.
Introduction to Ceramide Modulation
Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The intracellular concentration of ceramides is tightly regulated by a complex network of enzymes. Dysregulation of ceramide metabolism has been implicated in numerous pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders. Consequently, small molecule inhibitors that can modulate ceramide levels by targeting specific enzymes in the sphingolipid pathway are invaluable research tools and potential therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of different ceramide species, enabling a detailed understanding of the cellular response to these inhibitors.
Comparison of Inhibitor Classes for Ceramide Accumulation
This guide compares four major classes of small molecule inhibitors that effectively induce ceramide accumulation by targeting different enzymes in the sphingolipid metabolic pathway. The selection is based on their well-characterized mechanisms of action and the availability of quantitative data on ceramide accumulation as measured by mass spectrometry.
| Inhibitor Class | Enzyme Target | Mechanism of Action | Key Effects on Ceramide Profile |
| Acid Ceramidase Inhibitors | Acid Ceramidase (ASAH1) | Inhibit the hydrolysis of ceramide into sphingosine and fatty acid, leading to the accumulation of various ceramide species. | Broad-spectrum increase in ceramides, including C14:0, C16:0, and C18:0 species[1]. |
| Ceramide Synthase Inhibitors | Ceramide Synthases (CerS) | While counterintuitive, isoform-specific inhibition can lead to the accumulation of other ceramide species due to substrate redirection. For example, CerS1 inhibition can increase very-long-chain ceramides (C22:0, C24:0, C24:1)[2]. | Alters the balance of ceramide species, with specific increases depending on the inhibited CerS isoform. |
| Glucosylceramide Synthase Inhibitors | Glucosylceramide Synthase (GCS) | Block the conversion of ceramide to glucosylceramide, the first step in the synthesis of most glycosphingolipids, causing ceramide to accumulate. | Leads to a general increase in total ceramide levels. |
| Sphingosine Kinase Inhibitors | Sphingosine Kinases (SphK1 and SphK2) | Inhibit the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), leading to an accumulation of sphingosine which can be recycled back to ceramide. | Results in the accumulation of total endogenous ceramides. |
Quantitative Performance Data
The following table summarizes the quantitative effects of representative inhibitors from each class on ceramide levels, as determined by LC-MS/MS.
| Inhibitor | Target Enzyme | Cell/System | Treatment | Key Ceramide Changes | Reference |
| Carmofur | Acid Ceramidase (ASAH1) | Human colon adenocarcinoma SW403 cells | 3 µM, 3 h | Intracellular accumulation of cer(d18:1/14:0), cer(d18:1/16:0), and cer(d18:1/18:0)[1]. | [1] |
| P053 | Ceramide Synthase 1 (CerS1) | Mice on a high-fat diet | Daily administration | Significant increase in very-long-chain ceramides (C22:0, C24:0, and C24:1) in skeletal muscle[2]. | |
| PDMP | Glucosylceramide Synthase (GCS) | Arabidopsis seedlings | 10 µM | Leads to an accumulation of ceramide relative to glucosylceramide for several species, including t18:1;h22:0 and t18:1;h24:1. | |
| PF-543 | Sphingosine Kinase 1 (SphK1) | Not specified | Not specified | Leads to an increase in total endogenous ceramide accumulation. |
Commercially Available Inhibitors: A Comparative Overview
| Target Enzyme | Inhibitor | Key Features |
| Acid Ceramidase (ASAH1) | Carmofur | Potent, irreversible inhibitor. |
| Ceranib-1 | Induces accumulation of multiple ceramide species. | |
| ARN14974 | A potent and selective acid ceramidase inhibitor. | |
| Ceramide Synthase (CerS) | P053 | Selective inhibitor of CerS1. |
| Fumonisin B1 | Broad-spectrum CerS inhibitor. | |
| Glucosylceramide Synthase (GCS) | PDMP | Well-characterized GCS inhibitor. |
| Miglustat | Clinically approved for Gaucher disease. | |
| Eliglustat | Potent and specific GCS inhibitor. | |
| Sphingosine Kinase (SphK) | PF-543 | Highly potent and selective SphK1 inhibitor. |
| SKI-II | Dual inhibitor of SphK1 and SphK2. |
Experimental Protocols
General Protocol for Ceramide Extraction and Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of ceramide species in cultured cells.
1. Cell Lysis and Lipid Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet by sonication in a suitable solvent, such as methanol.
-
Add an internal standard (e.g., C17:0 ceramide) to each sample for normalization.
-
Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1 v/v) to separate lipids from other cellular components.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent for injection, such as methanol or a mixture of butanol and methanol with ammonium formate.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase column (e.g., C8 or C18) for the separation of different ceramide species.
-
Employ a gradient elution with a mobile phase system typically consisting of water with an additive (e.g., formic acid, ammonium acetate) and an organic solvent mixture (e.g., acetonitrile/isopropanol with the same additive).
-
-
Mass Spectrometry (MS):
-
Utilize a tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI) mode.
-
Perform Multiple Reaction Monitoring (MRM) for the sensitive and specific detection of each ceramide species. This involves monitoring the transition from the precursor ion (protonated molecule [M+H]+) to a characteristic product ion (e.g., m/z 264, corresponding to the sphingoid backbone).
-
4. Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Normalize the peak area of each ceramide to the peak area of the internal standard.
-
Quantify the amount of each ceramide using a calibration curve generated with known concentrations of ceramide standards.
Visualizing the Mechanism and Workflow
Sphingolipid Metabolism and Inhibitor Targets
Caption: Key enzymatic steps in sphingolipid metabolism and the targets of representative inhibitors.
General Workflow for Ceramide Analysis by LC-MS/MS
Caption: A streamlined workflow for the quantification of ceramide accumulation using LC-MS/MS.
Conclusion
The pharmacological induction of ceramide accumulation is a powerful strategy for investigating the roles of these lipids in cellular physiology and pathology. The choice of inhibitor depends on the specific research question, with options available to induce a broad increase in ceramides or to modulate specific ceramide species. This guide provides a comparative framework to assist researchers in selecting the most appropriate small molecule inhibitor and highlights the critical role of mass spectrometry in validating and quantifying the resulting changes in the cellular ceramide profile. The detailed protocols and workflow diagrams serve as a practical resource for implementing these techniques in the laboratory.
References
A Comparative Analysis of Pharmacological and Genetic Inhibition of Acid Ceramidase
A deep dive into the experimental nuances of Acid Ceramidase-IN-1 and genetic models for researchers, scientists, and drug development professionals.
In the realm of sphingolipid research, the modulation of acid ceramidase (ASAH1) activity is a critical area of investigation, with implications for a variety of pathological conditions, including cancer and lysosomal storage diseases. Researchers primarily employ two distinct strategies to probe the function of this enzyme: pharmacological inhibition, exemplified by molecules like this compound, and genetic manipulation, through the creation of knockout or knock-in animal models. This guide provides a comprehensive comparative analysis of these two approaches, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
At a Glance: Pharmacological vs. Genetic Inhibition of Acid Ceramidase
| Feature | This compound (Pharmacological Inhibition) | Genetic Models (e.g., ASAH1 Knockout/Knock-in) |
| Mechanism of Action | Reversible or irreversible binding to the enzyme's active site, blocking substrate access. | Complete or partial abrogation of gene expression, leading to reduced or no protein production. |
| Temporal Control | Acute, dose-dependent, and reversible upon clearance of the compound. | Chronic, constitutive, or inducible, depending on the specific genetic model. |
| Specificity | Potential for off-target effects on other enzymes. This compound shows some inhibitory activity on fatty acid amide hydrolase (FAAH)[1]. | Highly specific to the targeted gene (ASAH1). |
| Systemic vs. Tissue-Specific | Systemic effects following administration, though brain penetration has been noted[1]. | Can be systemic (full knockout) or restricted to specific cell types or tissues (conditional knockout). |
| Phenotypic Outcomes | Dependent on dose, duration of treatment, and potential off-target effects. | Can range from embryonic lethality in complete knockouts to specific, often severe, phenotypes in viable models[2][3]. |
Quantitative Comparison of Biochemical Effects
The primary biochemical consequence of acid ceramidase inhibition, whether by pharmacological or genetic means, is the accumulation of its substrate, ceramide, and a decrease in its product, sphingosine. The following tables summarize the quantitative data available for both approaches.
Table 1: Impact on Ceramide Levels
| Model | Tissue/Cell Type | Ceramide Species | Fold Increase (vs. Control) | Reference |
| This compound | SH-SY5Y cells | Cer(d18:0/16:0), Cer(d18:1/16:0) | Not explicitly quantified as fold increase, but accumulation is noted. | [1] |
| ASAH1 shRNA | PPC1 prostate cancer cells | Total Ceramides | ~2-3 fold | |
| ASAH1 Knock-in Mouse (P361R) | Brain | Total Ceramides, Hydroxy-ceramides | >100-fold for Hydroxy-ceramides | |
| Conditional ASAH1 Knockout Mouse | Ovaries | Total Ceramides | Increased |
Table 2: Impact on Sphingosine Levels
| Model | Tissue/Cell Type | Change in Sphingosine Levels | Reference |
| This compound | SH-SY5Y cells | Decreased | |
| ASAH1 shRNA | PPC1 prostate cancer cells | 2-fold lower in apoptotic cells | |
| ASAH1 Knockout Mouse (ASAH2-/-) | Not specified | Decreased | |
| Conditional ASAH1 Knockout Mouse | Not specified | Not explicitly quantified, but expected to decrease. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Sphingolipid Rheostat and Points of Intervention.
Caption: Experimental Workflows for Pharmacological and Genetic Inhibition.
Detailed Experimental Protocols
In Vitro Inhibition with this compound
Objective: To assess the effect of this compound on ceramide and sphingosine levels in a cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
Procedure:
-
Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treatment: Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1-10 µM). Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO) control.
-
Incubation: Incubate the cells for the desired time period (e.g., 0.5-6 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable method.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of different ceramide species and sphingosine. Normalize the results to total protein or cell number.
Analysis of ASAH1 Conditional Knockout Mice
Objective: To determine the impact of tissue-specific ASAH1 deletion on ceramide levels.
Materials:
-
ASAH1 floxed mice
-
Cre-driver mouse line for tissue-specific recombination
-
Tamoxifen (for inducible Cre systems)
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Homogenization buffer and equipment
-
Lipid extraction solvents and internal standards
Procedure:
-
Animal Breeding: Breed ASAH1 floxed mice with the appropriate Cre-driver line to generate experimental and control (Cre-negative littermates) animals.
-
Induction of Recombination (if applicable): For inducible systems, administer tamoxifen to the mice according to the established protocol to induce Cre-mediated recombination and gene deletion.
-
Tissue Collection: At the desired time point, euthanize the mice and dissect the target tissues. Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Tissue Homogenization: Homogenize the frozen tissues in a suitable buffer on ice.
-
Lipid Extraction: Perform lipid extraction from the tissue homogenates.
-
Mass Spectrometry Analysis: Quantify ceramide and sphingosine levels using LC-MS/MS. Normalize the data to tissue weight.
Acid Ceramidase Activity Assay
Objective: To measure the enzymatic activity of acid ceramidase in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Fluorogenic substrate (e.g., Rbm14-12)
-
Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell lysate (containing a fixed amount of protein), and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specific time, allowing the enzyme to hydrolyze the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.
-
Data Analysis: Calculate the enzyme activity based on a standard curve generated with the free fluorophore and normalize to the amount of protein and incubation time.
Conclusion
Both pharmacological inhibition with agents like this compound and the use of genetic models are invaluable tools for dissecting the roles of acid ceramidase in health and disease. Pharmacological inhibitors offer temporal control and are more directly translatable to therapeutic development, but they may have off-target effects. Genetic models provide high specificity and the ability to study the long-term consequences of enzyme deficiency in a systemic or tissue-specific manner, though the resulting phenotypes can be complex and may not fully recapitulate the effects of acute inhibition. The choice between these approaches will depend on the specific research question, with a combination of both often providing the most comprehensive understanding of acid ceramidase function. The data and protocols presented in this guide are intended to aid researchers in designing and interpreting experiments aimed at unraveling the complexities of the sphingolipid pathway.
References
Safety Operating Guide
Proper Disposal of Acid Ceramidase-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Acid Ceramidase-IN-1, a potent inhibitor used in the study of neurological lysosomal storage diseases.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific chemical waste disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or in solution).
Disposal of Solid this compound
-
Waste Classification: Treat all surplus or expired solid this compound as hazardous chemical waste.
-
Packaging:
-
Place the solid waste in a clearly labeled, sealed container that is compatible with the chemical.
-
The container label should include the chemical name ("this compound"), the quantity, and the appropriate hazard symbols as per your institution's guidelines.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of this compound in DMSO Solution
This compound is often supplied or prepared in a Dimethyl Sulfoxide (DMSO) solution[1]. DMSO can facilitate the absorption of other chemicals through the skin, necessitating careful handling.
-
Waste Classification: The solution should be treated as hazardous chemical waste.
-
Collection:
-
Collect the waste solution in a designated, leak-proof, and chemically compatible container.
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
-
Labeling: Clearly label the waste container with "this compound in DMSO," the concentration, and any other components of the solution.
-
Storage: Store the waste container in a designated satellite accumulation area for hazardous waste, ensuring it is sealed to prevent evaporation.
-
Disposal: Contact your institution's EHS office for collection and disposal.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as hazardous solid waste.
-
Collection: Place all contaminated disposable items in a designated, labeled hazardous waste bag or container.
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent. The first rinseate should be collected as hazardous liquid waste[2][3]. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines. After rinsing, deface the label and dispose of the vial as solid waste.
Quantitative Data and Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the disposal of chemical waste like this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
